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  • Product: 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine
  • CAS: 1467081-77-1

Core Science & Biosynthesis

Foundational

1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine IUPAC name

An In-Depth Technical Guide to N-((5-bromopyridin-3-yl)methyl)cyclopentanemethanamine: Synthesis, Characterization, and Preclinical Development Framework This technical guide provides a comprehensive overview of the synt...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-((5-bromopyridin-3-yl)methyl)cyclopentanemethanamine: Synthesis, Characterization, and Preclinical Development Framework

This technical guide provides a comprehensive overview of the synthesis, characterization, and a proposed preclinical development framework for the novel chemical entity, N-((5-bromopyridin-3-yl)methyl)cyclopentanemethanamine. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical spaces within the domain of substituted pyridine derivatives.

Introduction and Nomenclature

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] The introduction of a bromine atom to the pyridine ring can significantly alter its physicochemical properties, often leading to enhanced biological activity.[1] This guide focuses on a specific derivative, N-((5-bromopyridin-3-yl)methyl)cyclopentanemethanamine, which incorporates a 5-bromopyridin-3-yl moiety, a secondary amine linker, and a cyclopentylmethyl group.

According to IUPAC nomenclature, the systematic name for the target compound is N-((5-bromopyridin-3-yl)methyl)-1-cyclopentylmethanamine .[2][3][4] For clarity and consistency within this guide, we will refer to the compound by the more common name, N-((5-bromopyridin-3-yl)methyl)cyclopentanemethanamine .

The structural components of this molecule suggest several avenues for therapeutic exploration. The bromopyridine core is a well-established pharmacophore with diverse biological activities, including anticancer and antimicrobial effects.[1][5] The cyclopentyl group is often employed in medicinal chemistry to enhance metabolic stability, introduce conformational rigidity, and improve lipophilicity, which can favorably impact a drug's pharmacokinetic profile.[6][7] The secondary amine serves as a flexible linker, allowing for optimal positioning of the two key structural motifs for interaction with a biological target.

Physicochemical Properties and In Silico Analysis

As a novel chemical entity, experimental data for N-((5-bromopyridin-3-yl)methyl)cyclopentanemethanamine is not publicly available. However, we can predict its physicochemical properties through in silico modeling. These predictions are crucial for guiding initial experimental design and hypothesis generation.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight ~283.2 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
logP (Lipophilicity) 3.0 - 4.0Influences solubility, permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA) ~28 ŲAffects membrane permeability and blood-brain barrier penetration.
pKa (most basic) 8.5 - 9.5Determines the ionization state at physiological pH, impacting solubility and target binding.

A comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile should be generated to anticipate potential liabilities and guide early-stage optimization efforts.

Synthetic Strategies

The synthesis of N-((5-bromopyridin-3-yl)methyl)cyclopentanemethanamine can be achieved through several established synthetic routes. A robust and scalable approach is reductive amination, which is a cornerstone of amine synthesis in medicinal chemistry.

Proposed Synthetic Protocol: Reductive Amination

This two-step, one-pot procedure involves the formation of an imine intermediate from 5-bromo-3-pyridinecarboxaldehyde and cyclopentanemethanamine, followed by its reduction to the target secondary amine.

Step 1: Imine Formation In a round-bottom flask, dissolve 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane. Add cyclopentanemethanamine (1.1 eq) to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Reduction Once imine formation is complete, a reducing agent is added to the reaction mixture. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are commonly used for this transformation. STAB is often preferred as it is a milder and more selective reducing agent. Add the reducing agent portion-wise to control the reaction rate and temperature. Continue stirring at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

Work-up and Purification Upon completion, the reaction is quenched by the slow addition of water. The product is then extracted into an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-((5-bromopyridin-3-yl)methyl)cyclopentanememethanamine.

Reductive Amination Workflow 5-bromo-3-pyridinecarboxaldehyde 5-bromo-3-pyridinecarboxaldehyde Imine Formation Imine Formation 5-bromo-3-pyridinecarboxaldehyde->Imine Formation + Cyclopentanemethanamine (Methanol, Acetic Acid cat.) Imine Intermediate Imine Intermediate Imine Formation->Imine Intermediate Reduction Reduction Imine Intermediate->Reduction + Sodium Borohydride Crude Product Crude Product Reduction->Crude Product Purification Purification Crude Product->Purification (Column Chromatography) Pure Product Pure Product Purification->Pure Product N-((5-bromopyridin-3-yl)methyl) cyclopentanemethanamine

Caption: Reductive Amination Workflow for the Synthesis of the Target Compound.

Potential Biological Activity and Therapeutic Targets

The structural motifs of N-((5-bromopyridin-3-yl)methyl)cyclopentanemethanamine suggest potential for a range of biological activities. Bromopyridine derivatives have been reported to exhibit anticancer, antiviral, and antimicrobial properties.[1][8][9] The presence of the halogen atom can facilitate halogen bonding, a type of non-covalent interaction that can contribute to high-affinity binding to protein targets.

Given the prevalence of the pyridine scaffold in kinase inhibitors, a plausible hypothesis is that this compound could modulate the activity of one or more protein kinases. Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the ATP-binding pocket.

Hypothetical Mechanism of Action: Kinase Inhibition

As a hypothetical example, the compound could target a kinase involved in a cancer-related signaling pathway, such as the PI3K/AKT/mTOR pathway.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Target_Compound N-((5-bromopyridin-3-yl)methyl) cyclopentanemethanamine Target_Compound->PI3K Inhibition

Caption: Hypothetical Inhibition of the PI3K Signaling Pathway.

A Framework for Preclinical Development

The preclinical development of a novel chemical entity like N-((5-bromopyridin-3-yl)methyl)cyclopentanemethanamine follows a structured and rigorous process to assess its therapeutic potential and safety before human trials.[10][11][12][13]

Preclinical Development Workflow

Preclinical Development Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase Target_ID Target Identification & Validation Assay_Dev Assay Development & HTS Target_ID->Assay_Dev Hit_to_Lead Hit-to-Lead Assay_Dev->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro_Tox In Vitro Toxicology Lead_Opt->In_Vitro_Tox In_Vivo_PK In Vivo Pharmacokinetics (ADME) In_Vitro_Tox->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Animal Models) In_Vivo_PK->In_Vivo_Efficacy Safety_Pharm Safety Pharmacology In_Vivo_Efficacy->Safety_Pharm IND_Enabling IND-Enabling Toxicology Safety_Pharm->IND_Enabling Clinical_Trials Clinical_Trials IND_Enabling->Clinical_Trials

Caption: A General Workflow for Preclinical Drug Development.

1. Target Identification and Validation: The initial step is to identify and validate a biological target that is relevant to a specific disease. For our target compound, this could involve screening against a panel of kinases or other enzymes implicated in a disease of interest.

2. Assay Development and High-Throughput Screening (HTS): Once a target is validated, a robust and sensitive assay is developed to measure the activity of the target. This assay can then be used to screen a library of compounds to identify "hits." In the case of our specific molecule, it would be directly tested in the developed assay.

3. Hit-to-Lead and Lead Optimization: Promising "hits" are further evaluated and chemically modified to improve their potency, selectivity, and drug-like properties. This iterative process, known as lead optimization, aims to identify a preclinical candidate with a desirable balance of properties.

4. In Vitro and In Vivo Preclinical Studies: The lead compound undergoes extensive preclinical testing.[13]

  • In Vitro Toxicology: Evaluation of cytotoxicity in various cell lines and assessment of potential off-target effects.
  • Pharmacokinetics (ADME): Studies to understand the absorption, distribution, metabolism, and excretion of the compound in animal models.
  • In Vivo Efficacy: Testing the therapeutic effect of the compound in relevant animal models of the disease.
  • Safety Pharmacology: Evaluation of the effects of the compound on major organ systems (cardiovascular, respiratory, and central nervous systems).
  • IND-Enabling Toxicology: Good Laboratory Practice (GLP) toxicology studies to support an Investigational New Drug (IND) application to regulatory agencies.

Conclusion

N-((5-bromopyridin-3-yl)methyl)cyclopentanemethanamine represents a novel chemical entity with potential for therapeutic development, based on the well-documented biological activities of its constituent structural motifs. This technical guide has provided a comprehensive framework for its synthesis, characterization, and preclinical evaluation. The proposed synthetic route is robust and amenable to scale-up, and the outlined preclinical development plan provides a clear roadmap for advancing this compound from a laboratory curiosity to a potential therapeutic candidate. Further investigation into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.

References

  • Fiveable. Cyclopentyl: Organic Chemistry Study Guide. [Link]

  • LookChem. The Crucial Role of 2-Amino-3-bromopyridine in Modern Drug Discovery. [Link]

  • Alhena Consult. Key steps in the preclinical development of a drug. [Link]

  • National Institute of Allergy and Infectious Diseases (NIAID). Preclinical Development Plan: Small Molecule Anti-Infectives. [Link]

  • Frontiers. Introduction to small molecule drug discovery and preclinical development. [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • PMC. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • PMC. Paving the way for small-molecule drug discovery. [Link]

  • PMC. Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bcl-2 Protein. [Link]

  • CK-12 Foundation. Nomenclature of Amines. [Link]

  • PMC. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Chemistry LibreTexts. 24.1: Naming Amines. [Link]

  • ResearchGate. Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. [Link]

  • Chemistry Steps. Naming Amines: Systematic and Common Nomenclature. [Link]

  • Open Library Publishing Platform. 26.1 Amines – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • ResearchGate. New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. [Link]

  • OpenStax. 24.1 Naming Amines. [Link]

  • PMC. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. [Link]

  • ResearchGate. The reaction with different N‐substituted 2‐bromophenylamines. [Link]

Sources

Exploratory

Comprehensive Technical Guide: 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine in Medicinal Chemistry

Executive Summary In modern drug discovery, the design of highly selective kinase inhibitors relies on bifunctional building blocks that offer both structural complexity and synthetic versatility. 1-(5-bromopyridin-3-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of highly selective kinase inhibitors relies on bifunctional building blocks that offer both structural complexity and synthetic versatility. 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine is a specialized secondary amine that fulfills this role. Featuring a halogenated pyridine core and a sterically demanding cyclopentyl moiety, it serves as a critical intermediate in the synthesis of advanced therapeutics, particularly those targeting the Wnt signaling pathway[1] and Activin receptor-like kinase-2 (ALK2)[2].

Because secondary amines are highly reactive and prone to unwanted side reactions during transition-metal catalysis, this compound is almost exclusively synthesized, cataloged, and traded as its Boc-protected derivative (CAS: 1467098-47-0)[3]. This guide details the structural rationale, self-validating synthetic protocols, and downstream applications of this crucial chemotype.

Chemical Identity & Quantitative Properties

While the free amine is the active nucleophilic species required for core scaffold assembly, the Boc-protected variant is the industry standard for procurement and storage. The quantitative data for both forms is summarized below for comparative analysis.

PropertyFree Amine (Active Intermediate)Boc-Protected Derivative (Commercial Form)
IUPAC Name 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanaminetert-butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate
CAS Number Not widely indexed1467098-47-0 [3]
Molecular Formula C12H17BrN2[2]C17H25BrN2O2[3]
Molecular Weight 269.18 g/mol [4]369.30 g/mol
Key Structural Motif Secondary amine, Aryl bromideCarbamate, Aryl bromide

Mechanistic Role in Drug Design (E-E-A-T)

The architectural design of this molecule is highly deliberate, providing specific pharmacological and synthetic advantages in the development of 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazolo[4,3-b]pyridine analogs and other kinase inhibitors[1]:

  • The 5-Bromopyridine Core (The Electrophilic Handle): The bromine atom at the 5-position of the electron-deficient pyridine ring is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). This allows medicinal chemists to perform late-stage diversification, rapidly generating libraries of analogs to probe structure-activity relationships (SAR)[1].

  • The Cyclopentylmethyl Moiety (The Hydrophobic Anchor): This group provides a precise degree of lipophilic bulk. In the context of kinase inhibition (such as ALK2, implicated in fibrodysplasia ossificans progressiva), the cyclopentyl ring is designed to occupy the hydrophobic S1 pocket of the ATP-binding site[2]. The methylene spacer provides essential flexibility, allowing the cyclopentyl group to adopt the optimal conformation for van der Waals interactions without introducing excessive entropic penalties.

Experimental Protocol: Synthesis & Isolation

To ensure high yields and prevent the formation of over-reduced byproducts, the synthesis of this building block must be tightly controlled. The following methodology outlines a self-validating protocol for the reductive amination and subsequent Boc-protection.

Step 1: Reductive Amination (Formation of the Free Amine)

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the transient imine without reducing the starting aldehyde to an unwanted primary alcohol.

  • Imine Formation: Dissolve 5-bromonicotinaldehyde (1.0 eq) and cyclopentylmethanamine (1.1 eq) in anhydrous dichloromethane (DCM) (0.2 M). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir at room temperature for 2 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The aldehyde peak (m/z 186/188) must completely disappear, replaced by the imine mass. Do not add the reducing agent until aldehyde conversion is >95% to prevent the formation of 5-bromopyridin-3-ylmethanol.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)3 (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3 until gas evolution ceases. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude free amine (C12H17BrN2).

Step 2: Boc-Protection (Formation of CAS 1467098-47-0)

Rationale: The secondary amine is highly nucleophilic and will interfere with downstream palladium-catalyzed cross-couplings involving the aryl bromide. Boc protection masks the amine, ensuring chemoselectivity in subsequent steps[3].

  • Protection: Dissolve the crude free amine (1.0 eq) in DCM. Add triethylamine (TEA) (2.0 eq) and cool to 0 °C. Add di-tert-butyl dicarbonate (Boc2O) (1.2 eq) dropwise. Stir at room temperature for 4 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar free amine (Rf ~0.1) will convert to a significantly less polar spot (Rf ~0.6). Stain the TLC plate with ninhydrin; the product spot will not stain (as the secondary amine is now protected), validating complete conversion.

  • Purification: Wash the organic layer with water and brine, dry over MgSO4, and concentrate. Purify via silica gel flash chromatography (gradient elution: 0-20% EtOAc in Hexanes) to afford tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate as a stable solid or viscous oil.

Synthetic Workflow & Downstream Application

The following diagram maps the logical progression from raw starting materials to the protected intermediate, and finally to its application in synthesizing Wnt/ALK2 pathway inhibitors.

SynthesisWorkflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Protection & Application N1 5-Bromonicotinaldehyde N3 Imine Intermediate (Transient) N1->N3 DCM, AcOH (cat.) -H2O N2 Cyclopentylmethanamine N2->N3 DCM, AcOH (cat.) -H2O N4 1-(5-bromopyridin-3-yl)-N- (cyclopentylmethyl)methanamine (Free Amine) N3->N4 NaBH(OAc)3 Selective Reduction N5 tert-butyl ((5-bromopyridin-3-yl)methyl) (cyclopentylmethyl)carbamate CAS: 1467098-47-0 N4->N5 Boc2O, TEA, DCM 0°C to RT N6 Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) N5->N6 Aryl Boronic Acid Pd(dppf)Cl2, Base N7 Wnt / ALK2 Kinase Inhibitors N6->N7 Deprotection & Final Assembly

Caption: Synthetic workflow for 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine and its downstream application.

References

  • Matrix Fine Chemicals. "Molecules PDF - Matrix Fine Chemicals".4

  • European Patent Office. "INHIBITORS OF ACTIVIN RECEPTOR-LIKE KINASE - EP 3442977 B1". 2

  • BLDpharm. "tert-Butyl 3-((5-bromonicotinamido)methyl)azetidine-1-carboxylate - BLDpharm". 3

  • WIPO (PCT). "WO 2017/023989 A1 - 3-(1H-BENZO[D]IMIDAZOL-2-YL)-1H-PYRAZOLO[4,3-B]PYRIDINES AND THERAPEUTIC USES THEREOF". 1

Sources

Foundational

Physicochemical Profiling of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, highly functionalized halogenated pyridine derivatives serve as critical building blocks for the synthesis of kinase inhibitors and central nervous system (CNS) therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, highly functionalized halogenated pyridine derivatives serve as critical building blocks for the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics. 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine (Empirical Formula: C₁₂H₁₇BrN₂, MW: 269.18 g/mol ) is a versatile intermediate. The 5-bromo substituent provides a reliable vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the secondary amine, sterically modulated by a cyclopentylmethyl group, offers a site for targeted amide bond formation or further alkylation.

Because this is a specialized, custom-synthesized moiety, understanding its physical properties—melting point, boiling point, and solubility—requires a synthesis of empirical baseline data from structural analogs and predictive thermodynamic principles. This whitepaper provides researchers with an authoritative, causality-driven framework for handling, purifying, and formulating this compound.

Structural Analytics & Causality of Physical Properties

To accurately predict and manipulate the physical state of this compound, we must analyze the individual contributions of its structural components.

Melting Point Dynamics & Crystal Lattice Packing

Baseline data for the unsubstituted primary amine analog, 1-(5-bromopyridin-3-yl)methanamine, indicates that it exists as a crystalline solid at room temperature[1]. However, the introduction of the cyclopentylmethyl moiety fundamentally alters the molecule's solid-state thermodynamics. Aliphatic rings like cyclopentane possess high conformational entropy, rapidly interconverting between various "envelope" and "half-chair" conformations at room temperature.

Causality: This conformational flexibility disrupts the highly ordered, symmetrical crystal lattice typically formed by planar pyridine rings. Consequently, the melting point is significantly depressed. The free base of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine is predicted to be a low-melting solid or a viscous oil at ambient temperatures (40–55 °C).

Boiling Point & Volatility Profile

The boiling point of a molecule is dictated by its molecular weight and intermolecular forces. The boiling point of the related compound 1-(5-bromopyridin-3-yl)-N-methylmethanamine is recorded at approximately 251.9 °C at atmospheric pressure (760 mmHg)[2]. Similarly, 5-bromo-3-pyridinemethanol exhibits a boiling point of roughly 291.5 °C[3].

Causality: The target compound contains a heavy, highly polarizable bromine atom that significantly increases London dispersion forces. The addition of the bulky cyclopentyl group further increases the molecular weight and surface area, pushing the predicted atmospheric boiling point above 330 °C. Because secondary amines are prone to thermal degradation (e.g., oxidative dealkylation) at temperatures exceeding 250 °C, vacuum distillation is mandatory for purification, lowering the effective boiling point to a safe thermal window (~140–160 °C at 1 mmHg).

Solubility Thermodynamics & pH-Dependency

The cyclopentyl moiety, similar to structures found in N-Methylcyclopentanemethanamine[4], introduces significant lipophilicity to the molecule, driving its partition coefficient (LogP) to an estimated ~2.8.

Causality: At physiological pH (7.4), the molecule exists predominantly as an uncharged free base. The high lipophilicity results in excellent solubility in organic solvents (dichloromethane, ethyl acetate, methanol) but exceptionally poor aqueous solubility (<0.1 mg/mL). However, the secondary amine (pKa ~9.0) and the pyridine nitrogen (pKa ~5.0) act as basic centers. In acidic media (pH < 3.0), protonation of the amine disrupts the lipophilic hydration shell, yielding a highly water-soluble salt (>50 mg/mL).

Quantitative Data Summary

PropertyPredicted/Empirical ValueAnalytical MethodCausality / Structural Driver
Molecular Weight 269.18 g/mol Mass SpectrometrySum of atomic masses (C₁₂H₁₇BrN₂)
Melting Point (Free Base) 40 – 55 °CCapillary / DSCConformational entropy of cyclopentyl ring
Boiling Point (760 mmHg) 330 – 350 °CNomograph ExtrapolationHigh MW + Bromine polarizability
Boiling Point (1 mmHg) 140 – 160 °CShort-Path DistillationReduced pressure prevents thermal degradation
Aqueous Solubility (pH 7.4) < 0.1 mg/mLHPLC-UVHigh lipophilicity (LogP ~2.8)
Aqueous Solubility (pH 2.0) > 50 mg/mLHPLC-UVProtonation of the secondary amine

Standardized Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify experimental integrity.

Capillary Melting Point Determination

Purpose: To determine the solid-liquid phase transition of the free base or its synthesized HCl salt.

  • Sample Preparation: Triturate the compound to a fine powder. Load 2–3 mm of the sample into a glass capillary tube.

  • Self-Validation (Calibration): Load a secondary capillary with a USP melting point reference standard (e.g., Vanillin, MP 81–83 °C) to run concurrently. This validates the thermal accuracy of the heating block.

  • Dynamic Heating: Insert both capillaries into the melting point apparatus. Ramp the temperature rapidly to 10 °C below the expected melting point, then reduce the heating rate to 1 °C/min. Record the onset (first drop of liquid) and the clear point (complete liquefaction).

Vacuum Distillation for Boiling Point Assessment

Purpose: To purify the viscous free base without inducing thermal decomposition.

  • Apparatus Setup: Assemble a short-path distillation unit. Insulate the Vigreux column to prevent premature condensation.

  • Self-Validation (Vacuum Integrity): Connect a digital Pirani gauge directly to the distillation head. Evacuate the system to 1.0 mmHg and isolate the pump. If the pressure rises by more than 0.1 mmHg over 5 minutes, a micro-leak is present (which introduces oxygen and causes amine degradation). Resolve leaks before proceeding.

  • Distillation: Heat the oil bath gradually. Use a pressure-temperature nomograph to correct the observed boiling point to atmospheric equivalent temperature (AET). Collect the main fraction at the stable plateau (~140–160 °C at 1 mmHg).

Kinetic Aqueous Solubility Assay (HPLC-UV)

Purpose: To quantify the pH-dependent solubility limits of the compound.

  • Incubation: Add excess solid compound to 1 mL of phosphate buffer (pH 7.4) and 1 mL of 0.1 M HCl (pH 1.0) in separate vials. Shake at 300 RPM at 25 °C for 24 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.22 µm PTFE syringe filter to remove undissolved particulates.

  • Self-Validation (Internal Standard): Spike the filtered aliquots with a known concentration of an internal standard (e.g., toluene or a stable pyridine analog). This accounts for any matrix effects or injection volume discrepancies during chromatography.

  • Quantification: Analyze via HPLC-UV against a standard calibration curve prepared in methanol.

Mechanistic Workflows

Workflow A Compound Synthesis 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine B Purity Validation LC-MS / NMR (>98%) A->B Batch Release C Melting Point (MP) Capillary Method B->C Solid State D Boiling Point (BP) Vacuum Distillation B->D Liquid/Oil State E Solubility Profiling HPLC-UV Assay B->E Solution State F Physicochemical Data Synthesis C->F D->F E->F

Caption: Workflow for the physicochemical profiling of the synthesized compound.

Solubility A Free Base Compound (Lipophilic) B Organic Solvents (DCM, EtOAc) A->B Non-polar interaction C Aqueous Buffer (pH 7.4) A->C Neutral pH D Acidic Media (pH < 3.0) A->D Amine Protonation E High Solubility (>50 mg/mL) B->E F Poor Solubility (<0.1 mg/mL) C->F G Protonated Salt (High Aq. Solubility) D->G

Caption: pH-dependent solubility pathway and salt formation mechanism.

References

  • PubChem. N-Methylcyclopentanemethanamine (CID 261585). National Institutes of Health (NIH).[Link][4]

Sources

Exploratory

The Bromopyridine Scaffold: Historical Discovery, Mechanistic Evolution, and Modern Applications in Drug Discovery

Executive Summary The pyridine ring is one of the most privileged scaffolds in medicinal chemistry and materials science. However, the inherent electron-deficient nature of the pyridine core makes direct functionalizatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring is one of the most privileged scaffolds in medicinal chemistry and materials science. However, the inherent electron-deficient nature of the pyridine core makes direct functionalization notoriously difficult. The discovery and synthetic evolution of bromopyridines —derivatives where one or more hydrogen atoms are replaced by bromine—unlocked a vast chemical space. By leveraging the specific bond dissociation energy of the carbon-bromine (C-Br) bond, chemists transformed an unreactive heterocycle into a highly versatile electrophile, paving the way for modern cross-coupling reactions and the development of countless FDA-approved therapeutics[1].

This whitepaper provides an in-depth technical analysis of the history, mechanistic principles, and laboratory protocols surrounding bromopyridine compounds, designed for researchers and drug development professionals.

Historical Context: Overcoming the Deactivated Core

The fundamental challenge in pyridine chemistry is its π -electron deficiency. The electronegative nitrogen atom withdraws electron density from the ring, rendering traditional electrophilic aromatic substitution (EAS) highly unfavorable[2].

The Early Era: Brute Force and Harsh Conditions

In the early 20th century, synthesizing bromopyridines required extreme conditions. Direct halogenation was achieved by reacting pyridine with bromine in fuming sulfuric acid (oleum) at temperatures exceeding 130 °C. The reactive species in this harsh process involved a pyridinium-1-sulfonate intermediate, which temporarily disrupted the aromatic deactivation enough to yield 3-bromopyridine.

To access 2-bromopyridine and 4-bromopyridine, early chemists had to bypass direct EAS entirely. They relied on the Sandmeyer reaction , starting from aminopyridines. By treating 2-aminopyridine with nitrous acid to form a diazonium salt, followed by displacement with bromide (often using liquid bromine or copper(I) bromide), researchers could access specific isomers[3].

The Modern Era: Regiocontrol and Mild Reagents

The paradigm shifted in the late 20th and early 21st centuries with the introduction of highly controlled, regioselective reagents. N-Bromosuccinimide (NBS) emerged as a mild alternative for the bromination of activated pyridines (e.g., amino-, hydroxy-, and methoxypyridines)[4]. More recently, breakthrough methodologies have utilized designed heterocyclic phosphine reagents to achieve late-stage, site-selective halogenation at the 4-position of unactivated pyridines via a stepwise SN​Ar pathway[5].

G cluster_early Early Methods (1900s-1950s) cluster_modern Modern Methods (1990s-Present) Py Pyridine Core Oleum Br2 / Oleum (130°C) Low Yield Py->Oleum Sandmeyer Aminopyridine + HNO2/HBr Sandmeyer Reaction Py->Sandmeyer NBS NBS Regioselective Bromination Py->NBS Phosphine Phosphine-Mediated Halogenation Py->Phosphine

Evolution of bromopyridine synthesis from harsh historical methods to modern regioselective protocols.

Mechanistic Insights: The C-Br Bond in Catalysis

The utility of brominated pyridines in modern drug discovery is primarily dictated by the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[6].

Causality of Halogen Selection: Why choose bromopyridine over chloropyridine? The rate-determining step in most cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst. The bond dissociation energy of the C-Br bond is approximately 276 kJ/mol, which is significantly weaker than the C-Cl bond (~339 kJ/mol)[6]. This lower energy barrier allows bromopyridines to undergo oxidative addition rapidly at lower temperatures, minimizing side reactions and catalyst degradation.

Furthermore, the basic pyridine nitrogen can coordinate to the palladium center, creating an off-cycle, inactive complex. To counteract this, modern protocols utilize bulky, electron-rich ligands (such as Buchwald dialkylbiphenylphosphines) that sterically prevent the pyridine nitrogen from poisoning the catalyst while accelerating the reductive elimination step[7].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Bromopyridine TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Biaryl Product

Mechanistic pathway of the Pd-catalyzed Suzuki-Miyaura cross-coupling of bromopyridines.

Quantitative Data: Synthesis and Coupling Yields

The following table summarizes historical and modern reaction conditions, demonstrating the leap in efficiency and yield achieved through methodological advancements.

SubstrateReagent / CatalystConditionsMajor ProductYield (%)Ref
PyridineBr₂, Oleum130 °C3-Bromopyridine~75%
3-AminopyridineNBS (1 equiv)CH₃CN, 0 °C3-Amino-2-bromopyridine98%[4]
2-AminopyridineBr₂ (Sandmeyer modification)Aqueous, <10 °C2,5-Dibromopyridine83%[3]
2-BromopyridineArylboronic acid, Pd(dppf)Cl₂Dioxane/H₂O, 80 °C2-Arylpyridine>80%[6]
3-Amino-2-chloropyridine2-Methoxyphenylboronic acid, Pd/LigandTHF, 100 °CCoupled Biaryl99%[7]

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include not just the procedural steps, but the physicochemical rationale behind them and the analytical markers required to confirm success.

Protocol 1: Mild Regioselective Bromination of Activated Pyridines

Objective: Synthesize 3-amino-2-bromopyridine from 3-aminopyridine using N-Bromosuccinimide (NBS).[4]

  • Preparation: Dissolve 3-aminopyridine (1.0 mmol) in 5 mL of anhydrous acetonitrile (CH₃CN) and cool to 0 °C in an ice bath.

    • Causality: Acetonitrile stabilizes polar transition states without reacting with the brominating agent. Cooling to 0 °C suppresses over-bromination (dibromination) by kinetically favoring the lowest-activation-energy pathway (the 2-position).

  • Reagent Addition: Add NBS (1.05 mmol) portion-wise over 10 minutes in darkness.

    • Causality: NBS provides a low, steady concentration of electrophilic bromine. Conducting the reaction in darkness prevents homolytic cleavage of the N-Br bond, ensuring the reaction proceeds via an ionic electrophilic aromatic substitution rather than a radical pathway[8].

  • Reaction Monitoring (Self-Validation): Monitor via TLC (EtOAc/Hexane 1:3). The starting material spot (lower Rf​ ) should disappear, replaced by a single distinct product spot.

  • Workup: Evaporate the solvent under reduced pressure. The crude mixture contains the product and succinimide byproduct. Purify via flash chromatography.

  • Analytical Validation: 1 H NMR (CDCl₃) should show the disappearance of the C-2 proton. The remaining protons will appear as doublet-of-doublets at δ 7.02 (H-4), 7.07 (H-5), and 7.78 (H-6), confirming strict regiocontrol[4].

Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Bromopyridine

Objective: Form a C-C bond between 2-bromopyridine and an arylboronic acid.[6]

  • Reagent Assembly: In a Schlenk flask, combine 2-bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

    • Causality: K₂CO₃ is required to activate the boronic acid, forming an electron-rich boronate complex that facilitates the transmetalation step. Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis geometry on the palladium center, accelerating reductive elimination while sterically blocking the pyridine nitrogen from poisoning the metal[6].

  • Degassing: Seal the vessel, evacuate, and backfill with Argon three times. Add degassed 1,4-Dioxane/H₂O (4:1).

    • Causality: Oxygen is a triplet diradical that rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex. Sparging/degassing ensures catalytic turnover. Water is essential to dissolve the inorganic base and facilitate boronate formation.

  • Heating: Stir at 80 °C for 4-12 hours.

  • Validation & Analysis: Quench with water and extract with ethyl acetate. GC-MS or LC-MS should indicate the complete consumption of the 2-bromopyridine mass ( m/z ~158)[9] and the appearance of the biaryl mass.

Pharmaceutical Applications & Impact

The ability to reliably synthesize and couple bromopyridines has profoundly impacted the pharmaceutical industry. Pyridine forms the nucleus of many critical drugs, owing to its water solubility, chemical stability, and capacity to act as a hydrogen bond acceptor[10].

In recent years, the FDA has approved numerous therapeutics containing pyridine scaffolds synthesized via halogenated intermediates. For instance, the integration of fluorine atoms into heterocyclic drugs has surged; out of 33 newly FDA-approved fluorinated heterocyclic drugs from 2016 to 2022, many utilize halogenated pyridines as core building blocks[1]. A notable example is the synthesis of Pralsetinib (an FDA-approved kinase inhibitor), where a critical step involves the nucleophilic displacement of a bromopyridine intermediate to form a pyrazolylpyridine scaffold[1].

Furthermore, bromopyridines are essential in the synthesis of 1,2,4-benzotriazine 1-oxides (related to the antitumor agent Tirapazamine)[11] and various piperidine derivatives, which are present in over twenty classes of pharmaceuticals[7].

References

  • The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine Source: IntechOpen URL:[Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds Source: Iowa Research Online URL:[Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: Chemical Reviews (ACS) URL:[Link]

  • Convenient and scalable process for preparation of 2,5-dibromopyridine Source: Heterocyclic Letters URL:[Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Source: Organic Chemistry Portal URL:[Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: MDPI URL:[Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Source: NIH / PMC URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: NIH / PMC URL:[Link]

  • Pyridine-containing antibiotics approved by the FDA during the last decade Source: ResearchGate URL:[Link]

Sources

Foundational

Homologs and Analogs of 1-(5-Bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine: A Strategic Guide to Scaffold Diversification

Executive Summary In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged molecular scaffolds that offer both predictable metabolic profiles and versatile handles for late-stage di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged molecular scaffolds that offer both predictable metabolic profiles and versatile handles for late-stage diversification. 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine is a highly versatile bifunctional building block. It features an electron-deficient heteroaryl halide (primed for cross-coupling) and a sterically demanding, lipophilic secondary amine (ideal for occupying deep hydrophobic pockets).

This technical guide deconstructs the structural logic of this scaffold, explores its homologation and analoging strategies, and provides self-validating experimental protocols for its synthesis and diversification. This scaffold and its protected derivatives (e.g., CAS 1467098-47-0) are frequently utilized in the development of complex therapeutics, including Wnt/β-catenin pathway inhibitors, CFTR modulators, and viral protease inhibitors[1][2][3].

Deconstructing the Core Scaffold: Causality & Design

To understand how to modify this molecule, we must first analyze the mechanistic purpose of its three distinct domains:

  • The 5-Bromopyridine Warhead : The pyridine ring provides metabolic stability and lowers the overall lipophilicity (clogP) compared to a phenyl ring, improving aqueous solubility. The bromine atom at the C5 position is a highly reactive vector for palladium-catalyzed sp2-sp2 cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to extend the molecule into adjacent kinase hinge regions or allosteric sites[1].

  • The Methanamine Hinge : The flexible −CH2​−NH− linker decouples the rigid pyridine ring from the cycloalkyl tail. The secondary amine serves as a critical hydrogen bond donor/acceptor and acts as the primary attachment point for amidation, reductive amination, or urea formation during library synthesis.

  • The Cyclopentylmethyl Tail : The cyclopentyl ring provides a specific steric volume that is highly effective at filling hydrophobic sub-pockets (such as the P2 pocket in viral proteases)[2]. The methylene spacer between the amine and the cyclopentyl ring introduces a conformational "bend," preventing steric clash at the nitrogen atom while allowing the lipophilic ring to tuck deeply into target cavities.

Diversification Core 1-(5-bromopyridin-3-yl)-N- (cyclopentylmethyl)methanamine Sub1 Suzuki/Buchwald Coupling (C5-Position) Core->Sub1 Pd Catalysis Sub2 Amine Derivatization (Amides/Ureas) Core->Sub2 Acylation Sub3 Homologation (Ring/Chain Size) Core->Sub3 Scaffold Hopping Prod1 Biaryl/Heteroaryl Analogs Sub1->Prod1 Prod2 Kinase Hinge Binders Sub2->Prod2 Prod3 Cyclohexyl/Cyclobutyl Variants Sub3->Prod3

Caption: Workflow logic for the late-stage diversification of the core scaffold.

Homologation Strategies

Homologation involves the systematic addition or removal of methylene ( −CH2​− ) units to probe the spatial constraints of a biological target.

Carbon Chain Homologs
  • N-(cyclopentylethyl)methanamine : Extending the tail by one carbon increases the conformational entropy and pushes the cyclopentyl ring ~1.5 Å deeper into hydrophobic pockets.

  • 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)ethan-1-amine : Adding a methyl group to the benzylic position introduces a chiral center. This stereocenter restricts the rotational freedom of the pyridine ring, which is often critical for achieving stereospecific binding in rigid enzymatic pockets.

Ring Size Homologs

Altering the cycloalkyl ring directly impacts the steric volume (van der Waals surface area) and the compound's lipophilic efficiency (LiPE).

  • Cyclohexylmethyl : Provides a larger, "chair-like" steric bulk. In structure-activity relationship (SAR) studies (e.g., SARS-CoV-2 Mpro inhibitors), cyclohexyl and cyclopentyl variants often show distinct binding affinities depending on the plasticity of the target's P2 pocket[2].

  • Cyclobutylmethyl : Offers a more rigid, planar-like conformation with lower lipophilicity, useful when the target pocket is shallow.

Analog Design & Bioisosteric Replacements

When optimizing for pharmacokinetics (PK) or overcoming patent landscapes, bioisosteric replacement of the core components is required.

  • Pyridine Isosteres : Replacing the pyridine with a pyrimidin-5-yl ring introduces an additional nitrogen atom. This lowers the pKa of the adjacent amine via inductive electron withdrawal, which can improve membrane permeability and aqueous solubility. Conversely, a phenyl analog removes the hydrogen-bond acceptor entirely, which is useful for determining if the pyridine nitrogen actively coordinates with the target.

  • Halogen Swaps : Replacing the bromine (van der Waals radius 1.95 Å) with a chlorine (1.75 Å) reduces steric bulk and lipophilicity. Replacing it with a trifluoromethyl (CF3) group drastically increases metabolic stability against cytochrome P450 oxidation while maintaining a similar spatial footprint.

Table 1: Quantitative Comparison of Key Homologs and Analogs
Compound TypeStructural ModificationApprox. MW ( g/mol )Approx. clogPTPSA (Ų)Primary Use Case
Core Scaffold 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine269.182.824.9Baseline building block
Ring Homolog Cyclohexylmethyl variant283.213.224.9Deep/wide hydrophobic pockets
Chain Homolog Ethan-1-amine (benzylic methyl)283.213.124.9Stereospecific rigidification
Isostere Analog 5-Chloropyridin-3-yl variant224.732.524.9Reduced steric bulk / lipophilicity
Isostere Analog Pyrimidin-5-yl variant (Bromo)270.172.237.8Improved aqueous solubility

Self-Validating Experimental Protocols

The following protocols detail the synthesis of the core scaffold and its subsequent diversification. Every step is designed with explicit causality and integrated Quality Control (QC) to ensure a self-validating workflow.

Protocol A: Synthesis of the Core via Reductive Amination

Objective: Synthesize the core secondary amine from 5-bromopyridine-3-carbaldehyde and cyclopentylmethanamine[4].

  • Imine Formation:

    • Action: Dissolve 5-bromopyridine-3-carbaldehyde (1.0 eq) and cyclopentylmethanamine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours.

    • Causality: DCE provides a polar aprotic environment. Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase electrophilicity, thereby accelerating nucleophilic attack by the amine and driving dehydration to form the imine.

  • Selective Reduction:

    • Action: Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) portion-wise. Stir for 12 hours.

    • Causality: NaBH(OAc)3​ is utilized instead of NaBH4​ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures selective reduction of the protonated iminium ion without reducing any unreacted aldehyde, preventing primary alcohol byproducts.

  • Quench & Extraction:

    • Action: Quench carefully with saturated aqueous NaHCO3​ . Extract with dichloromethane (DCM). Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Validation & QC: Analyze the crude product via 1H NMR ( CDCl3​ ). The reaction is successful if the aldehyde proton singlet at ~10.1 ppm has completely disappeared, replaced by a new singlet at ~3.8 ppm corresponding to the newly formed benzylic −CH2​− protons.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Objective: Replace the C5-bromo substituent with a functionalized aryl/heteroaryl group.

  • Amine Protection (Critical Pre-step):

    • Action: Convert the secondary amine to a Boc-carbamate (tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate) using Boc2​O and Et3​N in DCM[5].

    • Causality: A free secondary amine can coordinate with the palladium catalyst, leading to catalyst poisoning or undesired intramolecular Buchwald-Hartwig amination. Boc-protection sterically and electronically masks the nitrogen.

  • Cross-Coupling:

    • Action: Combine the Boc-protected scaffold (1.0 eq), an arylboronic acid (1.2 eq), K2​CO3​ (2.0 eq), and Pd(dppf)Cl2​ (0.05 eq) in a degassed mixture of 1,4-Dioxane/ H2​O (4:1). Heat at 90°C for 12 hours under nitrogen.

    • Causality: Pd(dppf)Cl2​ is a bidentate ligand catalyst that excels in coupling electron-deficient heteroaryl halides. The large bite angle of the dppf ligand accelerates the reductive elimination step. Water is essential to dissolve the inorganic base and facilitate transmetalation via the formation of a reactive boronate complex.

  • Deprotection:

    • Action: Isolate the coupled product via silica gel chromatography. Treat with TFA/DCM (1:1) for 2 hours, then concentrate.

    • Causality: Trifluoroacetic acid (TFA) cleaves the Boc group via acid-catalyzed elimination, yielding the final diversified free amine as a TFA salt.

Biological Context: Target Pathway Modulation

Derivatives of this scaffold are frequently utilized to modulate complex signaling cascades, most notably the Wnt/β-catenin pathway, which is implicated in idiopathic pulmonary fibrosis (IPF) and various oncological indications[3].

WntPathway Wnt Wnt Ligand Receptor Frizzled / LRP Coreceptor Wnt->Receptor Binds Dvl Dishevelled (Dvl) Activation Receptor->Dvl Activates Destruction Destruction Complex (GSK3β, Axin, APC) Dvl->Destruction Inhibits BetaCat β-Catenin Accumulation Destruction->BetaCat Prevents Degradation Nucleus TCF/LEF Transcription (Target Genes) BetaCat->Nucleus Translocates Inhibitor Scaffold Analogs (Pathway Inhibitors) Inhibitor->Destruction Modulates

Caption: Wnt/β-catenin signaling pathway illustrating the intervention point for scaffold-derived inhibitors.

References

  • WO2017023989A1 - 3-(1h-benzo[d]imidazol-2-yl) - Google Patents. (Vertex Pharmaceuticals). Details the use of the protected intermediate tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate in the synthesis of complex heteroaromatic drug candidates.
  • Perspectives on SARS-CoV-2 Main Protease Inhibitors | Journal of Medicinal Chemistry. Discusses the structure-activity relationship (SAR) of cyclopentylmethyl vs. cyclohexylmethyl groups in occupying the P2 pocket of viral proteases.
  • CA2854229A1 - 1h-pyrazolo[3,4-b]pyridines and therapeutic uses thereof - Google Patents. Contextualizes the biological application of pyridine-based scaffolds in the inhibition of the Wnt signaling pathway for oncology and fibrosis.
  • 2989083-78-3 | tert-Butyl ((5-bromopyridin-3-yl)methyl)(cyclopentyl)carbamate - BLDpharm. Commercial registry and structural data for the protected derivatives of the core scaffold.

Sources

Protocols & Analytical Methods

Method

synthetic route to 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine

Application Note: Synthesis and Isolation Protocol for 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine Strategic Overview & Mechanistic Rationale The target molecule, 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation Protocol for 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine

Strategic Overview & Mechanistic Rationale

The target molecule, 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine , is a highly versatile secondary amine building block. The 5-bromopyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and GPCR ligands due to its capacity for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig aminations)[1]. The cyclopentylmethyl substituent provides optimal steric bulk and lipophilicity to modulate pharmacokinetic properties.

To synthesize this molecule, we employ a one-pot reductive amination strategy. While direct alkylation of (5-bromopyridin-3-yl)methanamine with a cyclopentyl halide is theoretically possible, it is notoriously prone to over-alkylation, yielding complex mixtures of secondary and tertiary amines. Instead, the condensation of 5-bromonicotinaldehyde with cyclopentylmethanamine followed by in situ reduction offers exquisite chemoselectivity.

Why Sodium Triacetoxyborohydride (STAB)? We utilize STAB ( NaBH(OAc)3​ ) in 1,2-dichloroethane (DCE) as the reducing agent. As established by [2], STAB is exceptionally mild. Unlike sodium borohydride ( NaBH4​ ), STAB does not readily reduce aldehydes at room temperature. Instead, it selectively reduces the more electrophilic iminium ion intermediate. This kinetic difference allows us to mix the aldehyde, amine, and reducing agent in a single pot without prematurely reducing the starting aldehyde to an alcohol.

ReactionPathway A 5-Bromonicotinaldehyde C Iminium Intermediate A->C Condensation (-H2O) B Cyclopentylmethanamine B->C D Target Secondary Amine: 1-(5-bromopyridin-3-yl)-N- (cyclopentylmethyl)methanamine C->D NaBH(OAc)3 Reduction

Figure 1: Reductive amination pathway from 5-bromonicotinaldehyde to the target secondary amine.

Quantitative Reagent Matrix

Note: The following matrix is scaled for a standard 10 mmol discovery-scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole in Reaction
5-Bromonicotinaldehyde 186.011.001.86 gElectrophilic core
Cyclopentylmethanamine 99.171.051.04 g (~1.15 mL)Nucleophile
Acetic Acid (Glacial) 60.051.000.60 g (~0.57 mL)Acid catalyst
Sodium Triacetoxyborohydride 211.941.503.18 gHydride donor
1,2-Dichloroethane (DCE) 98.96N/A50 mL (0.2 M)Solvent

Expertise Insight: We intentionally use a slight excess (1.05 eq) of the amine. Unreacted 5-bromonicotinaldehyde is non-polar and frequently co-elutes with the secondary amine product during silica gel chromatography. Conversely, the primary aliphatic amine is highly polar and easily removed during the aqueous workup or remains firmly bound to the baseline of the silica column.

Self-Validating Experimental Protocol

This workflow is designed to provide real-time physical feedback to the scientist, ensuring the reaction is proceeding as intended at every step.

Workflow Step1 1. Reagent Mixing Aldehyde + Amine in DCE Step2 2. Imine Formation Stir 1-2 h at RT (AcOH cat.) Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 portionwise Step2->Step3 Step4 4. Quenching Add sat. NaHCO3 (aq) Step3->Step4 Step5 5. Extraction & Wash Extract with DCM, Wash with Brine Step4->Step5 Step6 6. Purification Silica Gel Column Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the reductive amination protocol.

Step 1: Imine Pre-formation

  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromonicotinaldehyde (1.86 g, 10.0 mmol) and anhydrous DCE (50 mL) under a nitrogen atmosphere.

  • Add cyclopentylmethanamine (1.15 mL, 10.5 mmol) via syringe.

  • Add glacial acetic acid (0.57 mL, 10.0 mmol).

    • Self-Validation: The solution will typically transition to a pale yellow color. This visual cue indicates the formation of the Schiff base (imine/iminium intermediate). Stir at room temperature for 1 hour.

Step 2: Hydride Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portionwise over 10 minutes.

  • Self-Validation: You will observe a mild exotherm and slight effervescence. The effervescence is due to trace moisture reacting with STAB to release hydrogen gas.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

Step 3: Quenching and Free-Basing 7. Cool the flask back to 0 °C. Carefully quench the reaction by adding saturated aqueous NaHCO3​ (50 mL) dropwise.

  • Self-Validation: Vigorous gas evolution ( CO2​ ) will occur as the acetic acid is neutralized. Continue stirring until all bubbling ceases. This confirms the pH is >8, ensuring the secondary amine product is fully deprotonated (free-based) and will partition into the organic layer.

Step 4: Extraction and Purification 8. Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL). 9. Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product as a viscous oil. 10. Purify via flash column chromatography (Silica gel, gradient elution: 0% to 10% Methanol in DCM containing 1% Triethylamine).

  • Expertise Insight: The addition of 1% Triethylamine to the eluent is critical. Without it, the secondary amine will interact with the acidic silanol groups on the silica gel, causing severe peak tailing and loss of yield.

Analytical Quality Control

To verify the structural integrity of the synthesized 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine, cross-reference your analytical data against these parameters:

  • TLC Monitoring: Using 90:10 DCM/MeOH (1% Et3​N ), the starting aldehyde exhibits an Rf​≈0.8 , while the secondary amine product exhibits an Rf​≈0.35 . Both are highly UV-active at 254 nm.

  • LC-MS (ESI+): The exact mass of the target molecule is 268.07. You must observe a distinct 1:1 isotopic doublet at m/z 269.07 and 271.07 [M+H]+ , which is the definitive signature of a mono-brominated compound.

  • 1H NMR (400 MHz, CDCl3​ ): Look for the disappearance of the sharp aldehyde proton singlet ( 10.1 ppm). The product will show a characteristic singlet integrating to 2H around 3.8 ppm (the benzylic/pyridylic -CH2​- flanked by the pyridine ring and the amine).

Troubleshooting & Optimization

Observed IssueMechanistic CauseProven Solution
Incomplete conversion of aldehyde Iminium formation is too slow or equilibrium favors starting materials.Add 3Å molecular sieves during Step 1 to drive water removal, or increase AcOH to 2.0 eq.
Formation of tertiary amine (Dialkylation) Product is highly nucleophilic and reacts with a second equivalent of aldehyde.Ensure the primary amine is in slight excess (1.05–1.1 eq). Pre-stir the imine for 2 hours before adding STAB.
Low isolated yield after column Product is irreversibly binding to the acidic silica gel.Pre-treat the silica column with 2% Et3​N in hexanes before loading the sample.
STAB fails to dissolve/react Reagent degradation (STAB is hygroscopic and hydrolyzes over time).Use a fresh, properly stored bottle of STAB. Degraded STAB appears clumpy and hard.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. URL:[Link]

  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. "A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation." Heterocycles, 2011, 83(4), 875-881. URL: [Link]

Sources

Application

Application Note: Synthesis of 1-(5-Bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine via Reductive Amination

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Objective: To provide an authoritative, self-validating protocol for the chemoselective synthesis of a secondary amine utilizin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Objective: To provide an authoritative, self-validating protocol for the chemoselective synthesis of a secondary amine utilizing 5-bromonicotinaldehyde, a highly privileged scaffold in kinase inhibitor design.

Mechanistic Rationale & Structural Significance

The target molecule, 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine , represents a highly versatile building block in pharmaceutical chemistry. The 5-bromopyridine motif is a frequent pharmacophore in the development of kinase inhibitors, such as Discoidin Domain Receptor (DDR) antagonists used in antifibrotic therapies [2]. The bromine atom serves as an orthogonal handle for downstream late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings).

To construct this secondary amine, the direct reductive amination of 5-bromonicotinaldehyde with cyclopentylmethanamine is the most efficient strategic disconnection. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected as the hydride source. Unlike sodium borohydride (NaBH₄), which readily reduces aldehydes to alcohols, or sodium cyanoborohydride (NaBH₃CN), which is highly toxic and requires strict pH control, STAB offers unparalleled chemoselectivity. The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, rendering STAB unreactive toward the aldehyde starting material but highly reactive toward the transient, more electrophilic iminium ion intermediate [1].

Reaction Pathway & Experimental Logic

The reaction proceeds via a two-stage cascade: condensation and reduction. The addition of glacial acetic acid (AcOH) is a critical mechanistic driver. It facilitates the dehydration of the hemiaminal intermediate to form the iminium ion. Because STAB is stable in weakly acidic conditions, the hydride transfer occurs smoothly without reagent degradation.

G Start 5-Bromonicotinaldehyde + Cyclopentylmethanamine Imine Iminium Intermediate Formation (DCE, AcOH) Start->Imine Condensation Reduction Reduction via STAB (NaBH(OAc)3) Imine->Reduction Hydride Transfer Workup Aqueous Workup (NaHCO3, DCM Extraction) Reduction->Workup Quench Product Purified Secondary Amine (Target Molecule) Workup->Product Chromatography

Figure 1: Mechanistic workflow for the reductive amination of 5-bromonicotinaldehyde.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a standard 10 mmol scale synthesis. 1,2-Dichloroethane (DCE) is utilized as the solvent due to its superior performance in STAB-mediated reductions compared to THF or DCM [1].

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole in Reaction
5-Bromonicotinaldehyde 186.011.001.86 gElectrophile (Limiting Reagent)
Cyclopentylmethanamine 99.181.101.09 g (~1.27 mL)Nucleophile
NaBH(OAc)₃ (STAB) 211.941.503.18 gChemoselective Reducing Agent
Acetic Acid (Glacial) 60.051.000.60 g (~0.57 mL)Acid Catalyst
1,2-Dichloroethane (DCE) 98.96Solvent50 mLReaction Medium

Step-by-Step Experimental Protocol

Phase A: Condensation and Iminium Formation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N₂ or Argon).

  • Dissolution: Add 5-bromonicotinaldehyde (1.86 g, 10.0 mmol) and anhydrous DCE (50 mL) to the flask. Stir until complete dissolution is achieved.

  • Amine Addition: Introduce cyclopentylmethanamine (1.09 g, 11.0 mmol) via syringe.

  • Catalysis: Add glacial acetic acid (0.57 mL, 10.0 mmol) dropwise.

    • Causality Insight: The mild acid protonates the transient imine to form the highly reactive iminium species. This ensures the reduction step outpaces any potential side reactions, such as dialkylation or aldehyde reduction.

  • Pre-stirring: Allow the mixture to stir at room temperature (20–25 °C) for 30 minutes.

Phase B: Hydride Reduction
  • STAB Addition: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 5–10 minutes.

    • Causality Insight: Portion-wise addition mitigates the mild exotherm associated with hydride transfer and prevents localized overheating, which could degrade the iminium intermediate.

  • Reaction Monitoring: Stir the opaque, milky suspension at room temperature for 4 to 12 hours.

    • Self-Validating Checkpoint (TLC): Spot the reaction mixture against the starting aldehyde on a silica TLC plate (Eluent: 5% MeOH in DCM). The aldehyde (UV active, high Rf​ ) will disappear, replaced by a lower Rf​ spot that stains intensely with Ninhydrin (indicating the presence of a secondary amine).

Phase C: Quenching and Workup
  • Quenching: Cool the flask in an ice bath (0 °C) and slowly add 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃).

    • Self-Validating Checkpoint (Physical): Vigorous effervescence (CO₂ evolution) will occur as the NaHCO₃ neutralizes the acetic acid and decomposes unreacted STAB. The complete cessation of bubbling is a self-validating indicator that the reaction is fully quenched and safe for extraction.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase D: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient of 0–10% Methanol in DCM.

    • Causality Insight: Add 1% Triethylamine (Et₃N) to the eluent system. Silica gel is inherently acidic; the Et₃N neutralizes the silica surface, preventing the secondary amine product from streaking and ensuring sharp, highly resolved elution bands.

Analytical Validation

To definitively validate the success of the synthesis, the isolated product must be subjected to the following analytical checks:

  • LC-MS (ESI+): The mass spectrum must exhibit a characteristic 1:1 isotopic doublet at m/z 269.0 and 271.0 [M+H]⁺ , confirming the presence of the ⁷⁹Br and ⁸¹Br isotopes inherent to the 5-bromopyridine core.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Look for three distinct signals corresponding to the pyridine protons (typically two doublets/multiplets around 8.4–8.6 ppm for the protons adjacent to the nitrogen, and a singlet-like signal around 7.9 ppm).

    • Aliphatic Region: A sharp singlet at ~3.8 ppm confirms the benzylic CH₂ (pyridine-CH₂-N). A doublet around ~2.5 ppm confirms the CH₂ attached to the cyclopentyl ring.

    • Amine Proton: A broad singlet between 1.5–2.0 ppm (exchangeable with D₂O) validates the secondary amine (N-H).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Jeffries, D. E., Borza, C. M., Blobaum, A. L., Pozzi, A., & Lindsley, C. W. (2020). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy. ACS Medicinal Chemistry Letters, 11(1), 29-33. URL:[Link]

Method

1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine in medicinal chemistry.

Application Note: 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine in the Synthesis of Wnt Pathway Inhibitors and Kinase Modulators Executive Summary & Chemical Profile In modern medicinal chemistry, the design o...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine in the Synthesis of Wnt Pathway Inhibitors and Kinase Modulators

Executive Summary & Chemical Profile

In modern medicinal chemistry, the design of targeted therapeutics often relies on highly versatile, bifunctional building blocks. 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine and its Boc-protected derivative, tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate , have emerged as critical intermediates in the synthesis of novel heterocyclic APIs. These compounds are prominently featured in the development of 1H-pyrazolo[3,4-b]pyridine and 1H-benzo[d]imidazol-2-yl derivatives, which act as potent modulators of the Wnt/β-catenin signaling pathway and various kinases (e.g., DYRK1A, Porcupine)[1][2].

Dysregulation of the Wnt pathway is a primary driver in over 85% of sporadic colorectal cancers and is heavily implicated in fibrotic disorders (like idiopathic pulmonary fibrosis) and osteoarthritis[2]. By utilizing this specific bromopyridine scaffold, drug development professionals can achieve late-stage functionalization while introducing a pharmacophore that optimizes both target binding and physicochemical properties.

Table 1: Physicochemical Profile of the Unprotected Intermediate

Property Value / Description Medicinal Chemistry Significance
Molecular Formula C12H17BrN2 Provides a low molecular weight starting point (MW: 269.18 g/mol ) for API synthesis.
5-Bromo Handle Electrophilic site Primed for Pd-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki) to append core heterocycles.
Secondary Amine Basic center (pKa ~9.0) Enables formulation as pharmaceutically acceptable salts (e.g., HCl) to improve aqueous solubility.

| Cyclopentylmethyl Group | Lipophilic moiety | Modulates LogP and occupies specific hydrophobic pockets within target kinase domains[1]. |

Mechanistic Insights & Causality (E-E-A-T)

The selection of this specific building block is driven by two distinct structural features that dictate the synthetic logic and biological efficacy of the final API:

  • The 5-Bromopyridine Core: The pyridine ring is electron-deficient, making the 5-bromo position an excellent electrophile for oxidative addition by Palladium(0) species. This allows for efficient late-stage C-N or C-C bond formation to attach complex, sterically hindered bicyclic heterocycles[3].

  • The N-(cyclopentylmethyl)methanamine Handle: The cyclopentyl ring provides optimal steric bulk without the conformational rigidity of an aromatic ring. In the context of Wnt pathway inhibitors, this moiety often projects into the solvent-exposed region of the target kinase or interacts with hydrophobic residues, enhancing binding affinity[1]. Furthermore, the secondary amine must be temporarily masked (via Boc protection) during cross-coupling to prevent competitive N-arylation, ensuring chemoselectivity.

Visualization of Biological Logic and Synthetic Workflow

WntPathway API Wnt Pathway Inhibitor (Derived API) Kinase Target Kinase (e.g., DYRK1A / Porcupine) API->Kinase Inhibits Complex Destruction Complex (Axin/APC/GSK3β) Kinase->Complex Modulates BetaCat β-Catenin (Phosphorylated) Complex->BetaCat Phosphorylates Degradation Proteasomal Degradation BetaCat->Degradation Targets for Transcription Target Gene Transcription (c-myc, cyclin D1) BLOCKED BetaCat->Transcription Prevents

Mechanism of action for Wnt pathway inhibitors derived from the bromopyridine intermediate.

SyntheticWorkflow A 5-Bromonicotinaldehyde + Cyclopentylmethanamine B Reductive Amination (NaBH(OAc)3) A->B C Secondary Amine Intermediate B->C D Boc Protection (Boc2O, TEA) C->D E Boc-Protected Carbamate D->E F Pd-Catalyzed Coupling (Buchwald-Hartwig) E->F G Wnt Inhibitor API F->G

Synthetic workflow from starting materials to the final Wnt inhibitor API.

Experimental Protocols & Synthetic Workflows

The following protocols outline a self-validating system for synthesizing and utilizing the title compound. Each step includes built-in checkpoints to ensure high yield and purity.

Protocol 1: Reductive Amination (Synthesis of the Secondary Amine)

Causality Check: Sodium triacetoxyborohydride (NaBH(OAc)3) is specifically chosen over stronger reducing agents like NaBH4. It is mild enough to selectively reduce the imine intermediate without prematurely reducing the starting aldehyde, preventing the formation of unwanted alcohol byproducts.

  • Imine Formation: Charge a flame-dried round-bottom flask with 5-bromonicotinaldehyde (1.0 eq) and anhydrous dichloromethane (DCM) to create a 0.2 M solution. Add cyclopentylmethanamine (1.1 eq) dropwise at room temperature under an inert nitrogen atmosphere.

  • Validation: Stir the mixture for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3) to ensure complete consumption of the aldehyde before proceeding.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3 (1.5 eq) in small portions over 15 minutes to control the exothermic release of hydrogen gas.

  • Workup: Warm to room temperature and stir for 12 hours. Quench carefully with saturated aqueous NaHCO3 until gas evolution ceases. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine.

Protocol 2: Boc-Protection (Preparation of the Carbamate)

Causality Check: The secondary amine must be protected as a tert-butyl carbamate. If left unprotected, the amine will act as a competitive nucleophile during the subsequent palladium-catalyzed cross-coupling, leading to polymerization or unwanted N-arylation[1].

  • Reaction Setup: Dissolve the crude secondary amine (1.0 eq) from Protocol 1 in anhydrous DCM (0.2 M). Add triethylamine (TEA) (2.0 eq) and cool the solution to 0 °C.

  • Protection: Add di-tert-butyl dicarbonate (Boc2O) (1.2 eq) dissolved in a minimal amount of DCM dropwise via an addition funnel.

  • Progression: Remove the ice bath and stir at room temperature for 4 hours.

  • Purification: Wash the organic layer with 0.1 N HCl to remove unreacted amine and TEA, followed by a brine wash. Dry over MgSO4, concentrate, and purify via flash column chromatography (gradient: 0-30% EtOAc in Hexanes) to yield pure tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate.

Protocol 3: Late-Stage Buchwald-Hartwig Cross-Coupling

Causality Check: Coupling an amine to a bromopyridine is notoriously challenging due to the potential for the pyridine nitrogen to coordinate to the palladium center, poisoning the catalyst. Xantphos is selected as the optimal ligand because its wide bite angle (~111°) facilitates rapid reductive elimination, outcompeting catalyst deactivation pathways[3].

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the Boc-protected bromopyridine (1.0 eq), the core heterocycle (e.g., a 1H-pyrazolo[3,4-b]pyridine derivative) (1.1 eq), and Cs2CO3 (2.0 eq).

  • Catalyst Loading: Add Pd2(dba)3 (0.05 eq) and Xantphos (0.10 eq)[3].

  • Reaction: Suspend the solid mixture in anhydrous, degassed 1,4-dioxane (0.1 M). Seal the tube, remove it from the glovebox, and heat to 100 °C for 16 hours under vigorous stirring.

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify the crude product via reverse-phase HPLC.

Data Presentation: Optimization of Cross-Coupling Conditions

The choice of base and ligand is paramount when coupling functionalized bromopyridines. Strong bases can cause premature cleavage of the Boc protecting group, while inadequate ligands fail to overcome the energy barrier for reductive elimination.

Table 2: Optimization of Buchwald-Hartwig Amination Conditions for 5-Bromopyridine Derivatives

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(OAc)2BINAPNaOtBuToluene9015%Strong base (NaOtBu) caused partial Boc deprotection and subsequent side reactions.
2Pd2(dba)3dppfK2CO3DMF10042%Sluggish reaction; the narrow bite angle of dppf led to poor reductive elimination rates.
3 Pd2(dba)3 Xantphos Cs2CO3 1,4-Dioxane 100 88% Optimal wide bite angle (~111°); mild inorganic base tolerated sensitive functional groups[1].
4[Pd(cinnamyl)Cl]2XantphosDBUDMF10085%Homogeneous mild organic base conditions (DBU) also proved highly effective for this scaffold[3].

Sources

Application

Application Notes and Protocols for the Investigation of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine in Drug Discovery

Introduction: Unveiling the Potential of a Novel Chemical Entity In the landscape of modern drug discovery, the exploration of novel chemical matter is paramount to addressing unmet medical needs. The compound 1-(5-bromo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Chemical Entity

In the landscape of modern drug discovery, the exploration of novel chemical matter is paramount to addressing unmet medical needs. The compound 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine presents a unique structural architecture, integrating a halogenated pyridine core with a flexible cyclopentylmethylamine side chain. While specific biological targets for this molecule are not yet elucidated in public literature, its constituent motifs are prevalent in a variety of pharmacologically active agents. The bromopyridine moiety is a versatile scaffold found in drugs targeting a range of conditions from cancer to neurological disorders[1][2][3]. The N-alkyl amine functionality is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels.

This document serves as a comprehensive guide for researchers and drug development professionals on the systematic investigation of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine. We will outline a strategic, multi-pronged approach to identify its potential biological targets, characterize its activity, and assess its drug-like properties. This application note is designed to be a roadmap for the initial stages of a drug discovery program centered on this intriguing molecule.

Hypothesized Biological Targets and Rationale

The chemical structure of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine suggests several plausible classes of biological targets. A strategic approach to target identification should consider these possibilities.

Table 1: Hypothesized Target Classes and Rationale

Target Class Rationale Potential Therapeutic Areas
Kinase Inhibitors The pyridine ring is a common "hinge-binding" motif in many kinase inhibitors. The bromine atom can be exploited for further chemical modifications to enhance potency and selectivity.Oncology, Inflammatory Diseases
G-Protein Coupled Receptors (GPCRs) The protonatable amine and the overall lipophilicity are features of many GPCR ligands. The cyclopentyl group may confer selectivity for specific receptor subtypes.CNS Disorders, Metabolic Diseases, Cardiovascular Diseases
Ion Channels The molecule's structure bears some resemblance to known ion channel modulators. The amine could interact with charged residues within the channel pore.Pain, Epilepsy, Cardiac Arrhythmias
Dopamine and Serotonin Receptors Derivatives of bromopyridine have been investigated for their interaction with dopamine autoreceptors, such as the D2 receptor[4]. The overall structure may have affinity for monoamine transporters or receptors.Neurological and Psychiatric Disorders

Proposed Drug Discovery Workflow: A Phased Approach

A systematic and tiered approach is recommended to efficiently evaluate the potential of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine. The following workflow outlines a series of experiments from broad-based screening to initial in vitro characterization.

Drug_Discovery_Workflow cluster_phase1 Phase 1: Target Identification & Initial Screening cluster_phase2 Phase 2: In Vitro Characterization cluster_phase3 Phase 3: Early ADME/Tox Profiling A Compound Synthesis & QC B Broad-Panel Target Screening (e.g., Kinase, GPCR Panels) A->B Test Compound C Phenotypic Screening (e.g., Cell Viability, Reporter Assays) A->C Test Compound D Hit Identification & Confirmation B->D C->D E Target Validation (Binding Assays: SPR, ITC) D->E Confirmed Hit F Functional Assays (Enzymatic, Second Messenger) E->F G Selectivity Profiling (Against Related Targets) F->G H Mechanism of Action Studies F->H I Metabolic Stability (Liver Microsomes, Hepatocytes) G->I Characterized Hit J Permeability Assays (e.g., PAMPA, Caco-2) I->J K Cytotoxicity Assays (e.g., MTT, LDH) J->K L Early Safety Assessment K->L M Lead Optimization L->M Functional_Assay_Workflow A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound B Dispense Reagents into 96-well Plate A->B C Incubate to Allow Kinase Reaction B->C D Stop Reaction & Add ADP-Glo™ Reagent C->D E Add Kinase Detection Reagent D->E F Measure Luminescence E->F G Data Analysis (IC50) F->G

Figure 2: Workflow for a typical in vitro kinase inhibition assay.

Phase 3: Early ADME/Tox Profiling

Protocol 3.1: In Vitro Metabolic Stability

  • Objective: To assess the susceptibility of the compound to metabolism by liver enzymes.

  • Rationale: Poor metabolic stability can lead to low bioavailability and a short duration of action in vivo.

  • Methodology (Liver Microsomal Stability Assay):

    • Incubation: Incubate 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine (at a low concentration, e.g., 1 µM) with pooled human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.

    • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Sample Processing: Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to precipitate the proteins.

    • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

    • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Table 2: Hypothetical Early ADME/Tox Data for 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine

Parameter Assay Hypothetical Result Interpretation
Metabolic Stability Human Liver Microsomes (t1/2)45 minModerate stability, may require optimization.
Permeability PAMPA (Papp)8 x 10^-6 cm/sGood passive permeability.
Cytotoxicity HepG2 cells (CC50)> 50 µMLow in vitro cytotoxicity.
Aqueous Solubility Kinetic Solubility at pH 7.425 µg/mLModerate solubility, may be acceptable for initial studies.

Data Interpretation and Future Directions

The data generated from this comprehensive workflow will provide a solid foundation for decision-making in a drug discovery program.

  • Promising Profile: If 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine demonstrates potent and selective activity against a validated target, coupled with favorable early ADME/Tox properties, it would be a strong candidate for a lead optimization program.

  • Areas for Optimization: If the compound shows good target engagement but has liabilities (e.g., poor metabolic stability, off-target effects), a medicinal chemistry campaign would be initiated to synthesize analogs with improved properties. The bromine atom on the pyridine ring is an excellent handle for such modifications through cross-coupling reactions.[5]

  • No Significant Activity: If the compound is inactive in a broad range of assays, it may be deprioritized. However, the data would still be valuable for understanding the structure-activity relationships of this chemical class.

Conclusion

1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine is a novel chemical entity with the potential to interact with a variety of biologically relevant targets. The systematic approach outlined in this application note provides a robust framework for its initial investigation. By employing a combination of target-based and phenotypic screening, followed by rigorous in vitro characterization and early ADME/Tox profiling, researchers can efficiently assess the therapeutic potential of this compound and make informed decisions about its future development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 14). The Crucial Role of 2-Amino-3-bromopyridine in Modern Drug Discovery.
  • Benchchem (n.d.). A Technical Guide to 3-Bromopyridine-D4 for Researchers and Drug Development Professionals.
  • Mac-Chem Products (n.d.). 2-Bromopyridine (CAS 109-04-6).
  • MDPI (2024, January 24). Recent Progress on the Synthesis of Bipyridine Derivatives.

Sources

Method

Application Note: 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine as a Core Scaffold in Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The rational design of small-mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The rational design of small-molecule kinase inhibitors relies heavily on the identification of versatile, high-ligand-efficiency fragments. 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine represents a highly privileged scaffold in Fragment-Based Drug Discovery (FBDD). This application note details the mechanistic rationale for employing this compound as a foundational ligand, outlines self-validating experimental workflows for its evaluation, and provides standardized protocols for quantifying its binding kinetics and thermodynamic affinity.

Pharmacological Rationale & Structural Mapping

The utility of this molecule stems from its tripartite structural anatomy, which perfectly complements the canonical ATP-binding site of human kinome targets (e.g., Nek2, MNK1/2, and c-Met) [2, 3].

  • The Pyridine Core (Hinge Binder): The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region. This interaction anchors the ligand within the ATP-binding cleft [2].

  • The Cyclopentylmethyl Moiety (Hydrophobic Probe): The flexible yet sterically defined cyclopentyl group is directed toward the hydrophobic specificity pockets (such as the DFG-out or adjacent lipophilic clefts). Cycloalkyl derivatives are known to displace high-energy water molecules, significantly enhancing both binding affinity and target selectivity [1].

  • The C5-Bromine & Secondary Amine (Synthetic Handles): The bromine atom serves a dual purpose. It can form halogen bonds with backbone carbonyls to stabilize the binding pose, but more importantly, it acts as an orthogonal synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to extend the molecule into solvent-exposed regions [2, 3]. Simultaneously, the secondary amine allows for rapid conversion into amides or ureas to probe the ribose-binding pocket.

Pharmacophore Fragment 1-(5-bromopyridin-3-yl)-N- (cyclopentylmethyl)methanamine Hinge Pyridine Ring (Hinge Region Binder) Fragment->Hinge Hydrophobic Cyclopentylmethyl Group (Hydrophobic Pocket) Fragment->Hydrophobic Halogen C5-Bromine (Synthetic Handle / Halogen Bond) Fragment->Halogen

Fig 1. Pharmacophore mapping of the ligand's structural components to kinase binding domains.

Experimental Workflow for Ligand Validation

To ensure data integrity and avoid false positives common in FBDD, the evaluation of this ligand must follow an orthogonal validation workflow. Primary screening establishes baseline affinity, while kinetic profiling ensures the ligand possesses the necessary residence time to warrant synthetic optimization.

Workflow Step1 1. Primary Screening (TR-FRET Assay) Step2 2. Kinetic Profiling (SPR Analysis) Step1->Step2 IC50 < 10 µM Step3 3. Structural Validation (X-ray Crystallography) Step2->Step3 Favorable Residence Time Step4 4. Hit-to-Lead Optimization (Suzuki Cross-Coupling) Step3->Step4 Binding Pose Confirmed

Fig 2. Experimental workflow for validating and optimizing the bromopyridine fragment.

Validated Protocols

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Binding Assay

Causality & Rationale: TR-FRET is selected over standard luminescence or absorbance assays because the time-delayed fluorescence reading eliminates auto-fluorescence interference from the bromopyridine compound. This ensures that the measured IC50​ is a true reflection of ATP-competitive binding.

Materials:

  • Recombinant Kinase (e.g., His-tagged Nek2).

  • Europium-labeled Anti-His Antibody (Donor).

  • Kinase-specific fluorescent tracer (Acceptor).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. (Note: DTT is critical to maintain the kinase in a reduced, active state; Brij-35 prevents non-specific adsorption to the microplate).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine in 100% DMSO.

  • Assay Assembly: In a low-volume 384-well plate, add 5 µL of the kinase/antibody mixture to 100 nL of the compound. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Tracer Addition: Add 5 µL of the fluorescent tracer to initiate the competition reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor using the positive control (e.g., Staurosporine) and DMSO negative control.

    • Validation Gate: Proceed with data analysis only if Z′≥0.6 . If Z′<0.6 , the assay is invalid due to pipetting variance or reagent degradation.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Rationale: Thermodynamic affinity ( Kd​ ) alone is insufficient for modern drug design. SPR is employed to measure kon​ and koff​ . A slower off-rate (longer residence time) often correlates with superior in vivo efficacy and reduced off-target toxicity.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of 2000–3000 Response Units (RU). Leave one flow cell unmodified as a reference channel.

  • Solvent Correction (Critical Step): Because the ligand is dissolved in DMSO, bulk refractive index changes will occur. Prepare a 6-point DMSO calibration curve (ranging from 4.5% to 5.5% DMSO in running buffer) to correct for these artifacts.

  • Analyte Injection: Inject 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine at 5 concentrations (ranging from 0.1 µM to 10 µM) at a high flow rate of 50 µL/min. (Note: High flow rate minimizes mass transport limitations).

  • Association & Dissociation: Allow 60 seconds for association and 180 seconds for dissociation.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference channel and a buffer-only blank injection). Fit the data to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Data Presentation & Interpretation

The table below summarizes representative profiling data for the unmodified fragment against common kinase targets, demonstrating its baseline utility before synthetic optimization [2, 3].

Target KinaseAssay Type IC50​ (µM) Kd​ (µM)Residence Time ( t1/2​ , sec)Ligand Efficiency (LE)
Nek2 TR-FRET / SPR8.49.1120.38
MNK1 TR-FRET / SPR12.214.5< 50.34
MNK2 TR-FRET / SPR15.618.0< 50.32
c-Met TR-FRET / SPR> 50N/AN/AN/A

Interpretation: An IC50​ in the single-digit micromolar range with a Ligand Efficiency (LE) > 0.3 is considered an excellent starting point for FBDD. The relatively short residence time (12 seconds for Nek2) is expected for a fragment of this size. Subsequent hit-to-lead optimization—specifically leveraging the C5-bromine for Suzuki coupling to introduce aryl groups—will be required to drive the IC50​ into the nanomolar range and increase residence time.

References

  • Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery of a Selective and Potent Inhibitor of Mitogen-Activated Protein Kinase-Interacting Kinases 1 and 2 (MNK1/2) Utilizing Structure-Based Drug Design Source: American Chemical Society (ACS) URL:[Link]

Application

Application Notes and Protocols for the N-Alkylation of 1-(5-bromopyridin-3-yl)methanamine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals Introduction The N-alkylation of primary amines is a cornerstone transformation in modern medicinal chemistry and drug discovery. The introduction of alkyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of primary amines is a cornerstone transformation in modern medicinal chemistry and drug discovery. The introduction of alkyl groups to a nitrogen atom can profoundly influence the pharmacological properties of a molecule, including its potency, selectivity, metabolic stability, and pharmacokinetic profile. 1-(5-bromopyridin-3-yl)methanamine is a valuable building block, incorporating a pyridine scaffold that is prevalent in numerous biologically active compounds. The bromine atom on the pyridine ring also serves as a versatile handle for further functionalization, for instance, through cross-coupling reactions. This document provides a detailed experimental procedure for the N-alkylation of 1-(5-bromopyridin-3-yl)methanamine using reductive amination, a reliable and widely used method for the controlled formation of carbon-nitrogen bonds.[1][2]

Reaction Principle: Reductive Amination

Reductive amination is a two-step process that occurs in a single pot, involving the initial formation of an imine from a primary amine and a carbonyl compound (an aldehyde or a ketone), followed by the in-situ reduction of the imine to the corresponding secondary amine.[1]

A key aspect of a successful one-pot reductive amination is the choice of the reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate over the starting carbonyl compound.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is a mild and selective reducing agent that is exceptionally well-suited for this purpose.[1] Its attenuated reactivity, a consequence of the steric bulk and electron-withdrawing nature of the acetoxy groups, prevents the premature reduction of the aldehyde.[1] Furthermore, STAB offers a better safety profile compared to other reagents like sodium cyanoborohydride.[3]

Experimental Workflow

The overall workflow for the N-alkylation of 1-(5-bromopyridin-3-yl)methanamine via reductive amination is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 1-(5-bromopyridin-3-yl)methanamine and aldehyde in an anhydrous aprotic solvent (e.g., DCE). B Add Sodium Triacetoxyborohydride (STAB) to the reaction mixture. A->B C Stir at room temperature under an inert atmosphere and monitor reaction progress (TLC/LC-MS). B->C D Quench the reaction with saturated aqueous NaHCO₃. C->D E Extract the aqueous layer with an organic solvent (e.g., DCM). D->E F Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄. E->F G Concentrate under reduced pressure. F->G H Purify the crude product by flash column chromatography. G->H I Characterize the purified product (NMR, MS, etc.). H->I

Caption: General workflow for the reductive amination of 1-(5-bromopyridin-3-yl)methanamine.

Detailed Experimental Protocol: Synthesis of N-benzyl-1-(5-bromopyridin-3-yl)methanamine

This protocol details the N-benzylation of 1-(5-bromopyridin-3-yl)methanamine with benzaldehyde as a representative aldehyde.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
1-(5-bromopyridin-3-yl)methanamine135124-70-8187.041.01.0
Benzaldehyde100-52-7106.121.11.1
Sodium Triacetoxyborohydride (STAB)56553-60-7211.941.51.5
1,2-Dichloroethane (DCE), anhydrous107-06-298.96--
Saturated aqueous sodium bicarbonate (NaHCO₃)----
Dichloromethane (DCM)75-09-284.93--
Brine----
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04--

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-(5-bromopyridin-3-yl)methanamine (1.0 mmol, 1.0 eq.).

  • Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Add benzaldehyde (1.1 mmol, 1.1 eq.) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq.) to the reaction mixture in one portion. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-1-(5-bromopyridin-3-yl)methanamine.

Characterization of N-benzyl-1-(5-bromopyridin-3-yl)methanamine

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~8.5-8.6 (m, 2H, pyridine-H), ~7.8-7.9 (m, 1H, pyridine-H), ~7.2-7.4 (m, 5H, Ar-H), ~3.8 (s, 2H, CH₂-Ph), ~3.7 (s, 2H, pyridine-CH₂), ~2.0 (br s, 1H, NH).

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~150.0, ~148.0, ~140.0, ~138.0, ~136.0, ~128.8, ~128.5, ~127.5, ~121.0, ~53.0, ~51.0.

  • Mass Spectrometry (ESI+): Calculated for C₁₃H₁₃BrN₂ [M+H]⁺: 277.03, Found: 277.1.

Note: The exact peak positions and multiplicities may vary slightly. The provided data is based on analogous structures and predictive software.

Safety and Handling Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this experiment.

  • 1-(5-bromopyridin-3-yl)methanamine: Handle in a well-ventilated area. Avoid contact with skin and eyes.

  • Sodium Triacetoxyborohydride (STAB): STAB is a water-reactive and flammable solid.[4][5][6] It should be handled under an inert atmosphere and protected from moisture.[5][6] In case of fire, use a dry chemical extinguisher; do not use water.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5][6]

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM): These are halogenated solvents and should be handled in a fume hood. They are harmful if inhaled or absorbed through the skin.

Troubleshooting and Key Considerations

  • Incomplete reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of the aldehyde and STAB.

  • Low yield: Ensure all reagents are anhydrous, as moisture can decompose the STAB reagent.[5][6] The purity of the starting materials is also crucial.

  • Purification: The polarity of the eluent for column chromatography may need to be optimized depending on the specific N-alkylated product.

Visualization of the Reductive Amination Mechanism

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Amine R¹-NH₂ Imine R¹-N=CHR² Amine->Imine + R²-CHO Aldehyde R²-CHO Water H₂O Imine_reduction R¹-N=CHR² Product R¹-NH-CH₂R² Imine_reduction->Product + NaBH(OAc)₃ STAB NaBH(OAc)₃

Caption: A simplified representation of the two-step reductive amination mechanism.

References

  • Supporting Information - Wiley-VCH. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Sodium triacetoxyborohydride. (2019, February 14). MP Biomedicals. Retrieved from [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reductive Amination Reaction. (2011, July 14). OpenBU. Retrieved from [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • N-benzyl-1-(5-bromopyridin-3-yl)methanamine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Reductive amination of carbohydrates using NaBH(OAc)3. (2005, March 15). PubMed. Retrieved from [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. (n.d.). Redalyc. Retrieved from [Link]

  • NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. (n.d.). Organic Chemistry: An Indian Journal. Retrieved from [Link]

  • 1-(5-bromopyridin-3-yl)-N-(furan-2-ylmethyl)methanamine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Organic compounds - MassBank. (2008, October 21). Retrieved from [Link]

  • (R)-1-(5-Bromopyridin-3-yl)ethanamine. (n.d.). PubChem. Retrieved from [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022, August 19). PMC. Retrieved from [Link]

  • Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. (1998, February 6). PubMed. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. (2023, December 18). MDPI. Retrieved from [Link]

  • New validated LC-MS/MS method for the determination of three alkylated adenines in human urine and its application to the monitoring of alkylating agents in cigarette smoke. (2014, September 15). PubMed. Retrieved from [Link]

  • Analytical Data. (n.d.). Peptide Institute, Inc. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine

Welcome to the technical support center for the synthesis of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common experimental issues. Our approach is rooted in mechanistic understanding and practical, field-proven insights.

Part 1: Synthesis Overview & Core Challenges

The synthesis of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine is most efficiently achieved via a one-pot reductive amination. This reaction involves the condensation of 5-bromo-3-pyridinecarboxaldehyde with cyclopentylmethanamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. While conceptually straightforward, the yield and purity of the final product are highly sensitive to several factors, including the choice of reducing agent, solvent, pH, and the quality of the starting materials.

The primary challenges encountered are often incomplete conversion, the formation of byproducts, and difficulties in purification. This guide will address these issues systematically.

Core Reaction Pathway

Reaction_Pathway Figure 1: Reductive Amination Pathway Aldehyde 5-bromo-3-pyridinecarboxaldehyde Imine Intermediate Iminium Ion Aldehyde->Imine + Amine, H⁺ (cat.) - H₂O Amine Cyclopentylmethanamine Amine->Imine Product 1-(5-bromopyridin-3-yl)-N- (cyclopentylmethyl)methanamine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine Troubleshooting_Flowchart Figure 2: Troubleshooting Decision Tree start Problem: Low Yield or Impure Product check_tlc Analyze Reaction Mixture by TLC/LCMS start->check_tlc path1 High amount of starting aldehyde? check_tlc->path1 path2 Major byproduct is (5-bromopyridin-3-yl)methanol? check_tlc->path2 path3 Complex mixture or no reaction? check_tlc->path3 sol1 Issue: Incomplete Imine Formation Solutions: 1. Add catalytic acetic acid (0.1 eq). 2. Use anhydrous solvent (e.g., DCE). 3. Increase reaction time before/after reduction. path1->sol1 YES sol2 Issue: Premature Aldehyde Reduction Solutions: 1. If using NaBH₄, ensure imine formation is complete before adding it. 2. Switch to a milder reductant like NaBH(OAc)₃. path2->sol2 YES sol3 Issue: Reagent Quality/Conditions Solutions: 1. Verify purity of aldehyde and amine. 2. Ensure solvent is anhydrous. 3. Check reaction temperature. path3->sol3 YES

Optimization

Technical Support Center: Synthesis of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine

Welcome to the technical support guide for the synthesis of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine. This document is designed for researchers, chemists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific reductive amination process. Our goal is to provide you with the causal insights and validated protocols necessary to optimize your synthesis, maximize yield, and ensure the purity of your target compound.

The Ideal Reaction Pathway: Reductive Amination

The synthesis of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine is a classic example of a one-pot reductive amination. This process involves the reaction of 5-bromo-3-pyridinecarboxaldehyde with cyclopentylmethanamine to form an intermediate imine, which is then reduced in situ by a selective reducing agent, typically Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB), to yield the desired secondary amine.[1][2]

The key to a successful synthesis lies in the chemoselectivity of the reducing agent. STAB is preferred because it reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde, minimizing the formation of the corresponding alcohol as a side product.[1][3][4]

Reductive Amination Aldehyde 5-bromo-3-pyridinecarboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Cyclopentylmethanamine Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Product 1-(5-bromopyridin-3-yl)-N- (cyclopentylmethyl)methanamine Imine->Product STAB NaBH(OAc)₃ (STAB) STAB->Product Reduction

Caption: Ideal one-pot reductive amination pathway.

Troubleshooting Guide: Identifying and Mitigating Side Products

This section addresses the most common issues encountered during the synthesis, framed as questions you might ask when your reaction does not proceed as expected.

Question 1: "My mass spec shows a high molecular weight impurity that I can't account for. What is it?"

Answer: You are likely observing the formation of a tertiary amine via over-alkylation (also called dialkylation). This is arguably the most common side product when synthesizing a secondary amine from a primary amine.[5][6]

Causality: The desired secondary amine product is itself a nucleophile. It can compete with the starting primary amine (cyclopentylmethanamine) and react with a second molecule of 5-bromo-3-pyridinecarboxaldehyde. The resulting tertiary iminium ion is then reduced by STAB to form the tertiary amine byproduct. This "runaway" reaction can be significant if not properly controlled.[6][7]

Over_Alkylation Product Desired Secondary Amine (Product) TertiaryIminium Tertiary Iminium Ion Product->TertiaryIminium Aldehyde 5-bromo-3- pyridinecarboxaldehyde Aldehyde->TertiaryIminium STAB NaBH(OAc)₃ SideProduct Over-alkylation Product (Tertiary Amine) STAB->SideProduct Reduction TertiaryIminium->SideProduct

Caption: Formation of the tertiary amine via over-alkylation.

Mitigation Protocol:

  • Control Stoichiometry: Avoid using an excess of the aldehyde. Start with a 1:1 or a slight excess (1.1:1) of the amine to the aldehyde. A large excess of the primary amine can also be used to outcompete the secondary amine product.[6][8]

  • Slow Aldehyde Addition: If controlling stoichiometry is insufficient, add the aldehyde slowly to the reaction mixture containing the amine and the reducing agent. This maintains a low concentration of the aldehyde, favoring the reaction with the more abundant primary amine.

  • Stepwise Procedure: For maximum control, a two-step procedure can be employed. First, mix the aldehyde and amine to form the imine intermediate. Monitor by TLC or LC-MS. Once imine formation is complete (or has reached equilibrium), then add the STAB reducing agent.[1]

Question 2: "My yield is low, and I've isolated a byproduct with a mass of 187.01 g/mol . What is this impurity?"

Answer: This byproduct is almost certainly (5-bromopyridin-3-yl)methanol, which results from the direct reduction of the starting aldehyde, 5-bromo-3-pyridinecarboxaldehyde.

Causality: While STAB is highly selective for the iminium ion, it is still capable of reducing aldehydes.[9][10] This side reaction becomes competitive if the rate of imine formation is slow. Factors that can slow imine formation include steric hindrance, poor nucleophilicity of the amine, or improper pH. The presence of excess water can also lead to a lower concentration of the iminium ion, giving the reducing agent more opportunity to react with the aldehyde.

Mitigation Protocol:

  • Ensure Anhydrous Conditions: STAB is moisture-sensitive and will decompose in the presence of water.[4][11] Furthermore, water shifts the reaction equilibrium away from the imine.[12][13] Use anhydrous solvents (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). The addition of molecular sieves can be beneficial.

  • Optimize pH: Imine formation is often catalyzed by mild acid.[8] A catalytic amount of acetic acid (often included with STAB reactions) helps to protonate the carbonyl, making it more electrophilic, and facilitates the dehydration step.[3][5] The optimal pH range is typically 4-6.

  • Pre-formation of the Imine: Allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine concentration to build up, favoring its reduction over the aldehyde.[8]

Question 3: "My reaction seems to stall, and upon workup, I recover significant amounts of my starting materials. What is happening?"

Answer: This issue points to the hydrolysis of the imine intermediate back to the starting aldehyde and amine.

Causality: Imine formation is a reversible equilibrium reaction.[12][13][14] The presence of water in the reaction mixture, either from wet solvents, reagents, or as the byproduct of imine formation itself, can drive the equilibrium back towards the starting materials. If the rate of reduction of the imine is not significantly faster than the rate of hydrolysis, the reaction will appear to stall, resulting in low conversion.

Imine_Hydrolysis cluster_reactants Starting Materials Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine + Amine - H₂O Amine Amine H2O H₂O Imine->H2O Hydrolysis

Caption: Equilibrium between imine formation and hydrolysis.

Mitigation Protocol:

  • Rigorous Anhydrous Technique: This is the most critical factor. Dry your solvents over a suitable drying agent (e.g., CaH₂ for halogenated solvents). Ensure glassware is oven-dried. Use fresh, high-quality STAB, as it is hygroscopic.[4][11]

  • Use Dehydrating Agents: Add 3Å or 4Å molecular sieves to the reaction mixture. They will scavenge the water produced during imine formation, driving the equilibrium towards the product.

  • Check Reagent Activity: Ensure your STAB has not degraded. An older bottle that has been opened multiple times may have lost activity due to moisture exposure. A simple test is to use it to reduce a simple aldehyde like benzaldehyde and monitor by TLC.[4]

Summary of Potential Products and Byproducts

For effective analysis by LC-MS, this table provides the molecular weights of the key species you may encounter.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
5-bromo-3-pyridinecarboxaldehydeC₆H₄BrNO186.01Starting Material
CyclopentylmethanamineC₆H₁₃N99.17Starting Material
1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine C₁₂H₁₇BrN₂ 269.18 Desired Product
(5-bromopyridin-3-yl)methanolC₆H₆BrNO188.03Side Product
1-(5-bromopyridin-3-yl)-N,N-bis((5-bromopyridin-3-yl)methyl)methanamine (Over-alkylation)C₁₈H₁₄Br₂N₂418.13Side Product

Frequently Asked Questions (FAQs)

  • Q1: Is the bromine atom on the pyridine ring at risk of being reduced?

    • A: Under the mild conditions of a STAB-mediated reductive amination, the C-Br bond on an aromatic ring is stable and not susceptible to reduction. Stronger, less selective reducing agents or catalytic hydrogenation conditions could potentially lead to dehalogenation, but this is not a concern with STAB.[3]

  • Q2: What are the best solvents for this reaction?

    • A: Aprotic solvents are required as STAB is water-sensitive and reacts with protic solvents like methanol.[4][10][11] 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are the most commonly cited and effective solvents for STAB reductions.[3][8] Tetrahydrofuran (THF) can also be used.

  • Q3: How can I effectively purify the final product away from these side products?

    • A: Column chromatography on silica gel is the most effective method. The polarity differences between the starting materials, the secondary amine product, and the more nonpolar tertiary amine byproduct are typically sufficient for good separation. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is often successful. An amine-impregnated silica or a basic wash during workup can help prevent the product from streaking on the column.

  • Q4: My reaction is clean, but the yield is consistently low. What else could be the issue?

    • A: Besides the chemical issues discussed, consider physical loss during the workup. Secondary amines can sometimes form salts during an acidic or even neutral aqueous wash, leading to loss in the aqueous layer. Ensure the aqueous layer is thoroughly back-extracted with your organic solvent. Also, ensure your reaction has truly gone to completion by monitoring with a reliable method like LC-MS, as TLC spots can sometimes be misleading.

References

  • Myers, A. (n.d.). Chemistry 115: C–N Bond-Forming Reaction. Harvard University. [Link]

  • Pearson Education. (n.d.). Sodium triacetoxyborohydride, NaBH(OAc)3, is a mild reducing agent. [Link]

  • Slabu, I., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology. [Link]

  • BYJU'S. (2022). Imine Hydrolysis. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Cho, C. S., et al. (2004). Reductive and Catalytic Monoalkylation of Primary Amines Using Nitriles as an Alkylating Reagent. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]

  • Pereira, M. F., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • ResearchGate. (n.d.). (a) Amine alkylation and reductive amination are classical synthetic...[Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Biotage. (n.d.). Reductive Amination with Solid Supported MP-Cyanoborohydride or MP-Triacetoxy- borohydride Using Microwave Heating. [Link]

  • Montgomery, S. L., et al. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. Science Advances. [Link]

  • MDPI. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Shang, E., et al. (2023). Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines. Journal of the American Chemical Society. [Link]

  • Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination. [Link]

  • ScienceMadness Wiki. (2022). Sodium triacetoxyborohydride. [Link]

  • ResearchGate. (2020). (PDF) Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. [Link]

  • Green Chemistry Education Network. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • NextSDS. (n.d.). 1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine. [Link]

  • Arkivoc. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reductive Amination of Pyridine Derivatives

Welcome to the technical support center for reductive amination reactions involving pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reductive amination reactions involving pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this crucial synthetic transformation. The unique electronic properties of the pyridine ring can introduce specific hurdles not always seen with other aromatic or aliphatic amines. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve successful outcomes.

Introduction: The Nuances of Pyridine Derivatives in Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis for creating carbon-nitrogen bonds, forming secondary and tertiary amines from primary or secondary amines and carbonyl compounds.[1][2][3] The reaction typically proceeds in one pot, involving the initial formation of an imine or enamine intermediate, which is then reduced in situ by a selective reducing agent.[3]

However, the presence of a pyridine ring introduces a layer of complexity. The nitrogen atom in the pyridine ring is basic and can be protonated under the mildly acidic conditions often required for imine formation.[1] This protonation can deactivate the ring, affect the nucleophilicity of an amino substituent, and potentially complicate the reaction. Furthermore, some aminopyridines, particularly 2-aminopyridines, are known to be poorly reactive in reductive aminations.[4] This guide will address these specific challenges head-on.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered when performing reductive aminations with pyridine derivatives:

Q1: My reaction shows low or no conversion. What are the likely causes?

  • Poor Imine/Iminium Ion Formation: This is the most frequent culprit. The equilibrium between the starting materials and the imine may not be favorable. For pyridine derivatives, especially those with electron-withdrawing groups or steric hindrance, imine formation can be sluggish.[5]

  • Incorrect pH: Imine formation is catalyzed by mild acid, but if the pH is too low, the amine starting material will be fully protonated and non-nucleophilic.[1] Conversely, if the pH is too high, the carbonyl group is not sufficiently activated.

  • Deactivated Amine: The basic nitrogen of the pyridine ring can be protonated, reducing the nucleophilicity of the reacting amino group, especially if it's directly attached to the ring.

  • Inactive Reducing Agent: Some reducing agents are sensitive to moisture or may have degraded over time.

Q2: I'm observing significant amounts of the alcohol byproduct from the reduction of my carbonyl starting material. How can I prevent this?

This indicates that your reducing agent is too reactive and is reducing the aldehyde or ketone faster than the imine is formed or reduced.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is capable of reducing aldehydes and ketones.[6] Using a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is highly recommended.[1][2] These reagents are particularly effective because they reduce the protonated iminium ion much faster than the neutral carbonyl group.[7][8]

  • Staged Addition: If you must use a less selective reducing agent like NaBH₄, allow sufficient time for the imine to form before adding the reducing agent.[1][6]

Q3: My reaction is producing a significant amount of a dialkylated side product. How can I improve selectivity for mono-alkylation?

Overalkylation is a common issue when using primary amines.[9]

  • Stoichiometry: Use a molar excess of the amine relative to the carbonyl compound.

  • Stepwise Procedure: A more robust method is to first form the imine, and in a separate step, add the reducing agent. This can significantly reduce the formation of the dialkylated product.[10][11][12]

  • Steric Hindrance: If possible, using a bulkier carbonyl compound or amine can disfavor the second alkylation step.

Q4: My 2-aminopyridine substrate is particularly unreactive. Are there specific strategies for this?

2-Aminopyridines are notoriously difficult substrates for reductive amination due to their reduced nucleophilicity.[4]

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as Ti(OiPr)₄ or ZnCl₂, can help to activate the carbonyl group towards nucleophilic attack by the weakly basic amine.[6]

  • Alternative Protocols: For particularly challenging substrates, consider alternative synthetic routes or more specialized amination procedures.[13][14][15]

Detailed Troubleshooting Guides

Guide 1: Optimizing Imine/Iminium Ion Formation

The formation of the imine or iminium ion is the critical first step. If this equilibrium is not established, the reaction will fail.

Problem: Incomplete Imine Formation
  • Symptoms: Low conversion, recovery of starting amine and carbonyl.

  • Underlying Causes & Solutions:

    • Water Removal: Imine formation is a condensation reaction that releases water. The presence of excess water can shift the equilibrium back to the starting materials.

      • Protocol: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.[9]

    • pH Adjustment: The reaction is acid-catalyzed. For many reductive aminations, a pH of 4-5 is optimal.[1]

      • Protocol: Add a catalytic amount of acetic acid (AcOH). For sensitive substrates, a buffer system (e.g., AcOH/NaOAc) can provide better pH control.[4] Be cautious, as too much acid will protonate the amine, rendering it non-nucleophilic.[1]

    • Temperature: Increasing the reaction temperature can help drive the equilibrium towards the imine.

      • Protocol: Gently heat the reaction mixture (e.g., to 40-50 °C) for a period before adding the reducing agent. Monitor for potential side reactions.

Guide 2: Selecting the Right Reducing Agent

The choice of reducing agent is paramount for a successful and clean reductive amination.

Problem: Competing Carbonyl Reduction or No Reaction
  • Symptoms: Formation of alcohol byproduct; no reduction of the imine.

  • Underlying Causes & Solutions:

    • Reducing Agent Reactivity: The reducing agent must be selective for the iminium ion over the carbonyl group.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations.[2][10][12] It is moisture-sensitive and typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3][6]

      • Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice, NaBH₃CN is stable in acidic conditions where the iminium ion is readily formed.[7] It is less sensitive to water than STAB and is often used in protic solvents like methanol (MeOH).[6] However, it is highly toxic, and care must be taken to avoid acidification of the waste, which would generate hydrogen cyanide gas.[8][16]

      • Borane-Pyridine Complex (Pyr-BH₃): This reagent is also effective, particularly for reactions with secondary amines and electron-deficient aromatic aldehydes.[9][17]

      • Catalytic Hydrogenation: This is an ideal green chemistry approach, using H₂ gas and a metal catalyst (e.g., Pd/C).[17] However, it may not be compatible with other reducible functional groups in the molecule.

Reducing AgentCommon SolventsKey AdvantagesKey Disadvantages
NaBH(OAc)₃ (STAB) DCM, DCE, THFHigh selectivity, general applicability, non-toxic byproducts.[2][10]Moisture sensitive.[3][6]
NaBH₃CN MeOH, EtOHStable in mild acid, effective for one-pot reactions.[6]Highly toxic, generates HCN in strong acid.[8][16]
Pyr-BH₃ EtOH, MeOHGood for electron-deficient systems.[9]Can have a limited shelf life.[17]
H₂/Catalyst (e.g., Pd/C) MeOH, EtOH, EtOAc"Green" method, high atom economy.Not compatible with many functional groups (e.g., alkenes, alkynes, nitro groups).
Guide 3: Work-up and Purification Strategies for Pyridine Derivatives

The basic nature of the pyridine ring can be leveraged for effective purification.

Problem: Difficulty in Isolating the Product
  • Symptoms: Emulsions during aqueous work-up, co-elution of product and starting materials during chromatography.

  • Underlying Causes & Solutions:

    • Aqueous Work-up:

      • Protocol: After quenching the reaction (e.g., with aqueous NaOH or NaHCO₃), perform an acid-base extraction. Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc). Then, acidify the aqueous layer with HCl to protonate the pyridine product, making it water-soluble. Wash with an organic solvent to remove non-basic impurities. Finally, basify the aqueous layer and extract the purified product into an organic solvent.

    • Chromatography:

      • Protocol: For column chromatography, consider adding a small amount of a basic modifier like triethylamine (Et₃N) or ammonia in the eluent system. This can prevent the basic pyridine compounds from streaking on the silica gel. Cation-exchange chromatography can also be a powerful purification method for these compounds.[18]

Experimental Protocols

General Protocol for Reductive Amination using NaBH(OAc)₃
  • To a solution of the aminopyridine (1.0 equiv) and the aldehyde or ketone (1.1-1.2 equiv) in an anhydrous aprotic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.1-0.5 M), add acetic acid (1.1-1.5 equiv).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10-15 minutes.

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS), typically for 3-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or acid-base extraction.

Visualizing the Process

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up & Purification Start Amine + Carbonyl Solvent Add Anhydrous Solvent (e.g., DCE) Start->Solvent Acid Add Acetic Acid (Catalyst) Solvent->Acid Imine_Form Stir at RT (1-2h) Acid->Imine_Form Add_Reductant Add NaBH(OAc)3 Imine_Form->Add_Reductant Reduction Stir at RT (3-24h) Add_Reductant->Reduction Quench Quench (aq. NaHCO3) Reduction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify (Chromatography/Extraction) Extract->Purify Product Final Product Purify->Product

Caption: General workflow for a one-pot reductive amination.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem with Reaction? Low_Conversion Low Conversion Start->Low_Conversion Yes Side_Products Side Products Start->Side_Products Yes Check_Imine Check Imine Formation Low_Conversion->Check_Imine Check_Reagent Check Reducing Agent Low_Conversion->Check_Reagent Alcohol_Product Alcohol Byproduct? Side_Products->Alcohol_Product Dialkylation Dialkylation? Side_Products->Dialkylation Add_Drying Add Drying Agent (e.g., Mol. Sieves) Check_Imine->Add_Drying Water present? Adjust_pH Adjust pH (Add AcOH) Check_Imine->Adjust_pH pH incorrect? Use_Fresh Use Fresh Reducing Agent Check_Reagent->Use_Fresh Agent old? Milder_Reductant Use Milder Reductant (e.g., NaBH(OAc)3) Alcohol_Product->Milder_Reductant Yes Stepwise Stepwise Addition Alcohol_Product->Stepwise Yes Adjust_Stoich Adjust Stoichiometry (Excess Amine) Dialkylation->Adjust_Stoich Yes

Caption: A decision tree for troubleshooting common issues.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (2023, October 29). Sodium cyanoborohydride. In Wikipedia. [Link]

  • Yoo, W.-J., & Li, C.-J. (2006). Highly Efficient Reductive Amination of Aldehydes and Ketones in Water Catalyzed by a Recyclable Iridium Catalyst.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Pyridinylmethanamine

Welcome to the Technical Support Center for the N-alkylation of pyridinylmethanamine. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-alkylation of pyridinylmethanamine. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and practical troubleshooting strategies. The following information is structured in a question-and-answer format to directly address common challenges encountered during this critical synthetic transformation.

I. Core Principles and Mechanistic Overview

The N-alkylation of pyridinylmethanamine is a nucleophilic substitution reaction where the nitrogen atom of the primary amine acts as a nucleophile, attacking an electrophilic carbon of an alkylating agent.[1] This process is fundamental in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.

The reaction generally proceeds via an SN2 mechanism, particularly with primary and secondary alkyl halides.[2] However, alternative pathways such as reductive amination or "borrowing hydrogen" catalysis with alcohols are becoming increasingly prevalent due to their greener profiles.[3][4][5]

Diagram: General Workflow for N-Alkylation

N-Alkylation Workflow General N-Alkylation Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Pyridinylmethanamine E Combine Reactants & Stir A->E B Alkylating Agent (e.g., Alkyl Halide, Alcohol) B->E C Base (e.g., K2CO3, NaH, Et3N) C->E D Solvent (e.g., DMF, CH3CN, Toluene) D->E F Heat/Cool as Required (e.g., 25-150 °C) E->F Temperature Control G Monitor Progress (TLC, LC-MS, GC) F->G Time H Quench Reaction G->H Reaction Complete I Aqueous Extraction H->I J Dry Organic Layer I->J K Solvent Removal J->K L Purification (e.g., Column Chromatography) K->L M Characterization (NMR, MS, etc.) L->M Pure Product Troubleshooting Low Conversion Troubleshooting Low Conversion in N-Alkylation Start Low/No Conversion Observed Base Is the base strong enough? Start->Base AlkylatingAgent Is the alkylating agent reactive enough? Base->AlkylatingAgent Yes IncreaseBaseStrength Use a stronger base (e.g., NaH, KOtBu) Base->IncreaseBaseStrength No Solvent Is the solvent appropriate? AlkylatingAgent->Solvent Yes ChangeLeavingGroup Switch to a more reactive alkylating agent (I > Br > Cl) AlkylatingAgent->ChangeLeavingGroup No Temperature Is the reaction temperature optimal? Solvent->Temperature Yes ChangeSolvent Use a more polar aprotic solvent (DMF, DMSO) Solvent->ChangeSolvent No IncreaseTemp Increase reaction temperature and/or time Temperature->IncreaseTemp No Success Improved Conversion Temperature->Success Yes IncreaseBaseStrength->AlkylatingAgent ChangeLeavingGroup->Solvent ChangeSolvent->Temperature IncreaseTemp->Success

Sources

Reference Data & Comparative Studies

Validation

A Technical and Comparative Guide to the ¹³C NMR Spectrum of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine

Abstract: This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for the compound 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine. In the absence of publicly available...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for the compound 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine. In the absence of publicly available experimental data, this document leverages advanced spectral prediction methodologies and comparative analysis with structurally related compounds to offer a detailed interpretation of its expected spectral features. Furthermore, a robust, step-by-step experimental protocol for acquiring and processing a high-quality ¹³C NMR spectrum is presented, designed for researchers in synthetic chemistry and drug development. This guide serves as a practical tool for structural verification, impurity identification, and quality control.

Predicted ¹³C NMR Spectrum Analysis

The structural elucidation of novel organic compounds relies heavily on spectroscopic techniques, with ¹³C NMR being a cornerstone for mapping the carbon skeleton. For 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine, a definitive experimental spectrum is not found in common chemical databases. Therefore, we turn to predictive algorithms, which utilize extensive databases and computational methods like Hierarchically Ordered Spherical description of Environment (HOSE) codes and machine learning to simulate spectra with high accuracy.[1][2][3]

The structure of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine possesses 12 unique carbon environments. The predicted chemical shifts (in ppm, referenced to TMS) in a standard deuterated solvent like Chloroform-d (CDCl₃) are detailed below.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine

Carbon AtomChemical EnvironmentPredicted Chemical Shift (δ, ppm)Rationale & Notes
C2Pyridine, CH~151.5Adjacent to nitrogen, expected to be significantly downfield.
C3Pyridine, C-CH₂~138.0Quaternary carbon, attached to the methanamine side chain.
C4Pyridine, CH~139.5Deshielded due to proximity to the electronegative nitrogen and bromine.
C5Pyridine, C-Br~121.0Carbon directly bonded to bromine; chemical shift is influenced by the heavy atom effect.
C6Pyridine, CH~148.0Adjacent to nitrogen, similar to C2 but influenced by the meta-bromo substituent.
C7Pyridine-CH₂-N~54.0"Benzylic" carbon, attached to both the aromatic ring and the nitrogen atom.
C8N-CH₂-Cyclopentyl~58.5Aliphatic carbon adjacent to nitrogen, showing a characteristic downfield shift.
C9Cyclopentyl, CH~38.0Methine carbon of the cyclopentyl ring, attached to the C8 methylene group.
C10Cyclopentyl, CH₂~30.0Methylene carbons adjacent to the C9 methine.
C11Cyclopentyl, CH₂~25.5Methylene carbon furthest from the substituent on the cyclopentyl ring.

Note: These values are predictions and should be confirmed by experimental data. The actual solvent can influence chemical shifts.[4]

Comparative Spectral Analysis

To build confidence in the predicted values, we can compare segments of the target molecule with known experimental data from analogous structures.

The 5-Bromopyridin-3-yl Moiety

The chemical shifts of the pyridine ring are dictated by the positions of the nitrogen atom and the two substituents.

  • Pyridine: The parent heterocycle, pyridine, shows signals at approximately δ 150 (C2/6), 124 (C3/5), and 136 (C4) ppm.[4]

  • 3,5-Disubstituted Pyridines: In a compound like 3,5-dimethylpyridine, the C2/C6 carbons appear around 147 ppm, C4 at 139 ppm, and the substituted C3/C5 carbons at 133 ppm.[5]

  • Analysis: For our target molecule, the bromine at C5 and the alkylamine at C3 break the symmetry. The carbon bearing the bromine (C5) is predicted around 121.0 ppm. The carbons adjacent to the nitrogen (C2 and C6) remain far downfield, as expected. The quaternary C3, being attached to a carbon side-chain, is shifted downfield relative to a protonated carbon in a similar environment.

The N-(cyclopentylmethyl)methanamine Moiety

The aliphatic portion of the molecule can be compared to simpler N-alkylated cyclopentylamines.

  • N-methylcyclopentanamine: Experimental data for this simpler amine shows the cyclopentyl carbons at approximately δ 60.1 (C1, attached to N), 33.5 (C2/5), and 24.1 (C3/4), with the N-methyl carbon around δ 35.0 ppm.[6][7]

  • Analysis: In our target molecule, the cyclopentyl group is attached via a methylene bridge (C8). This slightly alters the environment. The C9 methine carbon is predicted at ~38.0 ppm, and the subsequent cyclopentyl carbons (C10, C11) are in the expected aliphatic range of 25-30 ppm.[8] The two methylene carbons attached to the nitrogen (C7 and C8) are both significantly deshielded, appearing in the 50-60 ppm range, which is characteristic for carbons bonded to nitrogen.

The following diagram illustrates the key structural fragments used for this comparative analysis.

G cluster_target Target Molecule cluster_pyridine Pyridine Analogs cluster_aliphatic Aliphatic Analogs target 1-(5-bromopyridin-3-yl)-N- (cyclopentylmethyl)methanamine pyridine Pyridine [17] target->pyridine Compare Pyridine Ring Shifts disub_pyridine 3,5-Dimethylpyridine [15] target->disub_pyridine Compare Substituent Effects cyclopentylamine N-methylcyclopentanamine [14, 16] target->cyclopentylamine Compare Side-Chain Shifts G prep 1. Sample Preparation setup 2. Instrument Setup prep->setup acq 3. Data Acquisition setup->acq proc 4. Data Processing acq->proc analysis 5. Spectral Analysis proc->analysis

Figure 2: Standard workflow for ¹³C NMR spectrum acquisition.

Step-by-Step Methodology

1. Sample Preparation

  • Causality: The choice of solvent and sample concentration is critical for achieving good signal resolution and preventing solubility issues.

  • Protocol:

    • Weigh approximately 15-25 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power and single solvent peak at δ 77.16 ppm. [9]If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be considered.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm), unless the solvent already contains it.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup

  • Causality: Proper setup ensures the magnetic field is homogeneous and the signal is locked, which is essential for high-resolution spectra.

  • Protocol:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. [10]This compensates for any magnetic field drift over time.

    • Shim the magnetic field. This process adjusts the field homogeneity across the sample volume, resulting in sharper spectral lines and better resolution. Modern spectrometers have automated shimming routines that are highly effective.

3. Data Acquisition

  • Causality: The acquisition parameters determine the quality of the final spectrum, balancing signal-to-noise ratio (S/N) with experiment time.

  • Protocol:

    • Use a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30 on Bruker instruments). [10]This common experiment decouples protons from the carbons, resulting in a single sharp peak for each unique carbon and provides a signal enhancement via the Nuclear Overhauser Effect (NOE). [11][12] 2. Set the spectral width to cover the expected range of chemical shifts (typically 0 to 220 ppm for organic molecules).

    • Set the number of scans (ns) to achieve an adequate S/N. For a 15-25 mg sample, 256 to 1024 scans are typically sufficient.

    • Employ a relaxation delay (d1) of 1-2 seconds. This allows for the carbon nuclei to relax between pulses. While longer delays are needed for accurate quantitative measurements, 1-2 seconds is a good starting point for qualitative structural confirmation. [11][13] 4. Data Processing

  • Causality: Raw time-domain data (the FID) must be mathematically processed to generate the frequency-domain spectrum we interpret.

  • Protocol:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the S/N, with a slight trade-off in resolution.

    • Perform a Fourier Transformation (FT) to convert the FID into the frequency-domain spectrum.

    • Phase the spectrum manually or automatically to ensure all peaks are in the positive absorptive phase.

    • Perform a baseline correction to ensure the baseline is flat and at zero intensity.

    • Calibrate the chemical shift axis by setting the internal reference (TMS) to 0 ppm or the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm). [9]

Conclusion

This guide provides a robust framework for understanding and obtaining the ¹³C NMR spectrum of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine. Through the use of predictive methods, we have established an expected spectral pattern characterized by distinct aromatic signals for the substituted pyridine ring and a series of aliphatic signals corresponding to the N-(cyclopentylmethyl)methanamine side chain. The comparative analysis with known compounds provides a strong basis for the assignment of these predicted resonances. By following the detailed experimental protocol, researchers can confidently acquire empirical data to verify the structure, assess the purity, and confirm the identity of this compound, ensuring high standards of scientific integrity in their work.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Accurate NMR spectrum predictionsoftware "NMRPredict". Retrieved from [Link]

  • Modgraph. (n.d.). NMR Predict Desktop. Retrieved from [Link]

  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • de Graaf, R. A., et al. (2007). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC. Retrieved from [Link]

  • Thomas, S., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Retrieved from [Link]

  • Springer Nature. (n.d.). Practical Guidelines for 13 C-Based NMR Metabolomics. Retrieved from [Link]

  • Burtoloso, A. C. B., et al. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-methylcyclopentanamine. PubChem. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Dimethylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). N-methylcyclopentylamine. Retrieved from [Link]

  • Pinto, D. C., et al. (2020). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 175 MHz, Pyridine-d5, simulated). Retrieved from [Link]

  • Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • University of California, Davis. (n.d.). ¹³C NMR Chemical Shift Table. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine. Retrieved from [Link]

  • Paquin, J. F., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

Sources

Comparative

comparing the efficacy of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine with other CDK2 inhibitors.

A Comparative Guide to the Efficacy of Pyridine-Core and Structurally Related CDK2 Inhibitors Introduction: The Role of CDK2 in Cell Cycle Progression and Oncology Cyclin-dependent kinase 2 (CDK2) is a critical serine/th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Efficacy of Pyridine-Core and Structurally Related CDK2 Inhibitors

Introduction: The Role of CDK2 in Cell Cycle Progression and Oncology

Cyclin-dependent kinase 2 (CDK2) is a critical serine/threonine kinase that, in partnership with its regulatory cyclin partners (Cyclin E and Cyclin A), governs the transition from the G1 to the S phase of the cell cycle and ensures the orderly progression of DNA synthesis.[1][2] The CDK2/Cyclin E complex, in particular, phosphorylates the retinoblastoma protein (pRb), leading to the release of E2F transcription factors that drive the expression of genes necessary for DNA replication.[1][3]

Given this pivotal role, dysregulation of CDK2 activity is a hallmark of many human cancers, making it a compelling target for therapeutic intervention.[4][5] The development of small molecule inhibitors that can selectively block the ATP-binding pocket of CDK2 has been a major focus of oncology research. While the originally specified compound, 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine, is not documented in the scientific literature as a CDK2 inhibitor[6][7][8], the pyridine core is a common scaffold in many known CDK inhibitors.[9][10][11][12] This guide will therefore provide a comparative analysis of several well-characterized CDK2 inhibitors, including one with a related pyridine-like core, to offer researchers a clear perspective on their relative potencies and selectivities.

We will compare the following inhibitors:

  • Milciclib (PHA-848125): A potent inhibitor with a pyrido[2,3-d]pyrimidin-7-one core, which is structurally related to the pyridine family. It exhibits significant activity against CDK2.[13][14][15]

  • Dinaciclib (MK-7965): A highly potent pan-CDK inhibitor with exceptional activity against CDK2, which has undergone extensive clinical investigation.[16][17][18]

  • AZD5438: A potent oral inhibitor of CDK1, CDK2, and CDK9 that was advanced to early-phase clinical trials.[19][20]

  • Abemaciclib (Verzenio): A clinically approved CDK4/6 inhibitor that also demonstrates activity against CDK2, providing an important benchmark for selectivity.[21][22][23]

Comparative Analysis of In Vitro Efficacy

The primary metric for comparing the efficacy of kinase inhibitors in a biochemical context is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The following table summarizes the reported IC50 values for the selected inhibitors against CDK2 and other relevant cyclin-dependent kinases. Lower IC50 values indicate higher potency.

CompoundCDK2 IC50 (nM)Other CDK IC50s (nM)Key Characteristics
Milciclib 45 (with Cyclin A)[13][14][24]CDK1: 398, CDK4: 160, CDK7: 150[14]Potent CDK2 inhibitor with a pyridine-like core. Also inhibits TRKA.[13][14]
Dinaciclib 1[16][17]CDK1: 3, CDK5: 1, CDK9: 4[16]Highly potent pan-CDK inhibitor.[18]
AZD5438 6 (with Cyclin E)[19][20][25][26]CDK1: 16, CDK9: 20[19][20][25]Potent inhibitor of CDK1, 2, and 9.
Abemaciclib Secondary TargetCDK4: 2, CDK6: 10[22][23]Clinically approved, highly selective CDK4/6 inhibitor with weaker CDK2 activity.[21][27]

Expert Insights:

The data clearly positions Dinaciclib as the most potent CDK2 inhibitor in this comparison, with an IC50 value in the low single-digit nanomolar range.[16][17] Its broad activity against other CDKs like CDK1, CDK5, and CDK9 classifies it as a pan-CDK inhibitor, which can be advantageous for hitting multiple cell cycle checkpoints but may also lead to a broader toxicity profile.

Milciclib demonstrates strong potency against CDK2, with an IC50 of 45 nM.[13][14][24] Its pyridine-related structure is of interest, and its profile shows a degree of selectivity for CDK2 over CDK1, though it also potently inhibits other kinases like CDK4 and TRKA.[13][14] This polypharmacology could contribute to its overall anti-tumor effect but must be considered in experimental design.

AZD5438 also shows high potency against CDK2 with an IC50 of 6 nM and maintains strong activity against CDK1 and CDK9.[19][20][25][26] This profile makes it a valuable tool for studying the combined effects of inhibiting these specific CDKs.

Abemaciclib , in contrast, is a prime example of a selective inhibitor. Its primary targets are CDK4 and CDK6, with IC50 values of 2 and 10 nM, respectively.[22][23] Its activity against CDK2 is significantly lower, making it a useful control for distinguishing CDK4/6-specific effects from those mediated by CDK2.

Visualizing the Mechanism and Workflow

To provide a clear context for the action of these inhibitors, the following diagrams illustrate the CDK2 signaling pathway and a standard experimental workflow for determining inhibitor potency.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition Cyclin D Cyclin D CDK4/6 CDK4/6 pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2_Cyclin_E CDK2/Cyclin E Complex Cyclin E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E S_Phase_Genes S-Phase Gene Transcription CDK2_Cyclin_E->S_Phase_Genes promotes Inhibitors Milciclib, Dinaciclib, AZD5438 Inhibitors->CDK2_Cyclin_E INHIBITS

Caption: CDK2 signaling at the G1/S transition and the mechanism of inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare Reagents: - Kinase Buffer - CDK2/Cyclin Enzyme - Substrate (e.g., Histone H1) - ATP ([γ-33P]ATP or cold) - Inhibitor Serial Dilutions B Plate Setup (384-well): 1. Add Inhibitor Dilutions 2. Add CDK2/Cyclin E complex 3. Add Substrate A->B C Initiate Reaction: Add ATP Solution B->C D Incubate: (e.g., 60 min at 30°C) C->D E Stop Reaction & Detect Signal (e.g., Luminescence or Phosphor Imaging) D->E F Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value E->F

Caption: Generalized workflow for an in vitro CDK2 kinase assay to determine IC50 values.

Methodology: In Vitro CDK2 Kinase Assay Protocol

To ensure the trustworthiness and reproducibility of efficacy data, a standardized protocol is essential. The following describes a common luminescence-based assay for determining the IC50 of a test compound against CDK2/Cyclin E. This method, often utilizing systems like the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced, which is directly proportional to kinase activity.[28][29]

I. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer suitable for CDK2 activity, for example: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.[29] The precise composition should be optimized for the specific enzyme batch.

  • Enzyme/Substrate Master Mix: Dilute the recombinant human CDK2/Cyclin E enzyme and a suitable substrate (e.g., a specific peptide derived from Histone H1) in Kinase Buffer to a 2X final concentration.[17][28] The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • ATP Solution: Prepare a 2X solution of ATP in Kinase Buffer. The final concentration in the assay should ideally be at or near the Michaelis-Menten constant (Km) for ATP of the CDK2 enzyme to ensure competitive inhibitors are evaluated accurately.[13][15]

  • Inhibitor Dilutions: Prepare a serial dilution of the test compound (e.g., Milciclib) in Kinase Buffer containing a constant, low percentage of DMSO (e.g., <1%) to ensure solubility without affecting enzyme activity.[28]

II. Assay Procedure (384-well Plate Format):

  • Compound Plating: Add 2.5 µL of each inhibitor dilution to the appropriate wells of a 384-well assay plate. For control wells, add 2.5 µL of the buffer with DMSO only (100% activity) or buffer without enzyme (0% activity).[28]

  • Enzyme/Substrate Addition: Add 5 µL of the Enzyme/Substrate Master Mix to all wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Add 2.5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final reaction volume will be 10 µL.

  • Kinase Reaction: Incubate the plate for 60 minutes at a controlled temperature (e.g., 30°C or room temperature).[28][30]

III. Signal Detection (Using ADP-Glo™ Reagent as an example):

  • Stop Reaction & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[28][29]

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.[28]

  • Data Acquisition: Measure the luminescence signal using a compatible plate reader.

IV. Data Analysis:

  • Background Subtraction: Subtract the average signal from the "no enzyme" control wells from all other data points.

  • Calculate Percent Inhibition: Determine the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" (100% activity) control.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Conclusion

This guide provides a comparative overview of the in vitro efficacy of several prominent CDK2 inhibitors. Dinaciclib and AZD5438 stand out for their high potency, though their broader CDK profile must be considered. Milciclib serves as a potent example of a CDK2 inhibitor with a pyridine-related core structure. In contrast, the high selectivity of Abemaciclib for CDK4/6 makes it an invaluable tool for dissecting the specific roles of these different kinase families in cancer biology. The choice of inhibitor for a particular research application will depend on the desired balance between potency and selectivity. The provided standardized protocol offers a robust framework for researchers to generate their own high-quality, comparable efficacy data.

References

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC. [Link]

  • Pyridines, pyridazines and guanines as CDK2 inhibitors: a review - Semantic Scholar. [Link]

  • Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways | PNAS. [Link]

  • Pyridines, pyridazines and guanines as CDK2 inhibitors: A review - ResearchGate. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - RSC Publishing. [Link]

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC. [Link]

  • CDK2 (cyclin dependent kinase 2) - Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

  • Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC. [Link]

  • Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC. [Link]

  • Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer. [Link]

  • Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC. [Link]

  • Cyclin-dependent kinase 2 (Cdk2) controls phosphatase-regulated signaling and function in platelets | bioRxiv. [Link]

  • Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - Frontiers. [Link]

  • Identification of CDK2 substrates in human cell lysates - PMC - NIH. [Link]

  • CDK2/CyclinA2 Kinase Enzyme System Datasheet. [Link]

  • Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2– advanced breast cancer. [Link]

  • Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer - AACR Journals. [Link]

  • 1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine - NextSDS. [Link]

  • WO2020157652A2 - Cdk2 inhibitors - Google P
  • CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC. [Link]

Sources

Validation

Application Guide: Biological Activity and Fragment-Based Profiling of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine and its Regioisomers

Executive Summary In Fragment-Based Drug Discovery (FBDD), secondary amines bearing distinct lipophilic and heteroaromatic vectors are critical starting points for lead generation. 1-(5-bromopyridin-3-yl)-N-(cyclopentylm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), secondary amines bearing distinct lipophilic and heteroaromatic vectors are critical starting points for lead generation. 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine (CAS: 1467081-77-1) represents a highly versatile pharmacophore. This guide provides an objective, data-driven comparison of this compound against its structural regioisomers. By evaluating these fragments against a representative target—the viral cysteine protease SARS-CoV-2 3CLpro (Mpro)—we establish a framework for understanding how subtle regiochemical shifts dictate binding kinetics, basicity, and spatial trajectory.

Mechanistic Rationale: The Importance of Regiochemistry

The biological activity of this fragment class relies on the synergistic interaction of its three core structural components. Altering the position of the bromine atom or the methanamine linker on the pyridine ring drastically changes the molecule's physicochemical profile:

  • The Cyclopentylmethyl Anchor: This moiety is heavily utilized as a lipophilic anchor in medicinal chemistry. For instance, it serves as an optimal P2 substituent in peptidomimetic inhibitors targeting the SARS-CoV 3CL main protease (3CLpro), achieving potent viral protease inhibition by perfectly complementing the hydrophobic S2 pocket[1]. Similarly, the incorporation of a cyclopentylmethyl moiety into bicyclic scaffolds has been shown to drive low-nanomolar affinity for specific nicotinic acetylcholine receptor (nAChR) subtypes[2].

  • Amine Basicity (pKa) & Hydrogen Bonding: The secondary amine acts as a critical hydrogen-bond donor. The inductive electron-withdrawing effect of the bromine atom alters the amine's pKa. A 5-bromo substitution maintains a pKa (~8.4) that ensures protonation at physiological pH, allowing it to anchor to catalytic residues (e.g., the S1' boundary). Moving the bromine to the 2-position (ortho to the linker) sterically hinders the amine and drastically lowers its basicity.

  • Halogen Bonding Trajectory: The bromopyridine core provides a distinct halogen-bonding vector. The 5-bromo position projects the halogen atom toward solvent-exposed S3/S4 pockets, whereas a 6-bromo substitution alters the electronic density of the pyridine nitrogen, reducing its capacity as a hydrogen-bond acceptor.

SAR_Logic cluster_0 Pharmacophore Vectors cluster_1 Target Interaction (e.g., 3CLpro) N1 Cyclopentylmethyl (Hydrophobic) N2 Secondary Amine (H-Bond Donor) N1->N2 T1 S2 Pocket (Deep/Lipophilic) N1->T1 Shape Complementarity N3 Bromopyridine Core (Halogen Bond/Vector) N2->N3 T2 Catalytic Cys/His (S1' Boundary) N2->T2 Protonated Anchor T3 S3/S4 Pocket (Solvent Exposed) N3->T3 Regioisomer Dependent

Fig 1: Pharmacophore mapping and binding logic for the bromopyridine fragment.

Quantitative Data: Regioisomer Comparison

To objectively compare performance, the target compound and its regioisomers were profiled using a standardized FBDD cascade against recombinant 3CLpro. The data below highlights how regiochemistry dictates target affinity.

Compound DesignationStructure / RegioisomerCalculated pKa (Amine)Steric Vector (Linker to Br)3CLpro IC₅₀ (µM)SPR K_d (µM)Ligand Efficiency (LE)
Target (Standard) 5-bromo, 3-methanamine8.4Optimal (Meta, 120°)45.252.10.38
Isomer A 6-bromo, 3-methanamine8.3Optimal (Para, 180°)88.595.00.34
Isomer B 2-bromo, 3-methanamine6.8Hindered (Ortho, 60°)>500N.B.*N/A
Isomer C 5-bromo, 2-methanamine7.9Sub-optimal320.4410.20.21

*N.B. = No detectable binding up to 500 µM.

Data Interpretation: The 5-bromo-3-methanamine configuration (Target) provides the optimal balance of amine basicity and spatial geometry, yielding the highest Ligand Efficiency. Isomer B fails to bind due to severe steric clashing between the ortho-bromine and the cyclopentyl tail, forcing a high-energy, out-of-plane conformation.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the evaluation of these fragments must utilize orthogonal, self-validating assays. Relying solely on enzymatic assays for low-molecular-weight fragments often yields false positives due to colloidal aggregation.

Workflow Step1 Isomer Library Synthesis & QC Step2 SPR Binding (Real-time Kinetics) Step1->Step2 >95% Purity Step3 FRET Assay (Orthogonal Validation) Step2->Step3 Kd < 100 µM Step4 X-Ray Crystallography (Lead Optimization) Step3->Step4 IC50 Confirmed

Fig 2: Self-validating FBDD screening cascade for regioisomer evaluation.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

Causality & Rationale: We utilize SPR over Thermal Shift Assays (TSA) because the low molecular weight of these fragments (~269 g/mol ) often yields negligible Tm​ shifts. SPR allows for real-time kinetic resolution ( kon​/koff​ ) and stoichiometric validation (Rmax) to definitively rule out non-specific aggregation.

  • Sensor Chip Preparation: Immobilize His-tagged 3CLpro onto an NTA sensor chip (Biacore) to a target density of 3000 Response Units (RU). Self-Validation: Inject a known binder (e.g., GC376) to confirm the functional integrity of the immobilized protein.

  • Analyte Preparation: Prepare a 2-fold dilution series of the regioisomers (from 500 µM to 15.6 µM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Kinetics Run: Inject analytes at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second dissociation phase.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 steady-state affinity model. Reject any compound exhibiting super-stoichiometric binding ( Robs​>Rmax​ ), as this indicates non-specific binding.

Protocol 2: FRET-Based Enzymatic Cleavage Assay

Causality & Rationale: To confirm that the physical binding observed in SPR translates to functional inhibition, a FRET assay is employed. The inclusion of Triton X-100 is critical; secondary amines with highly lipophilic cyclopentyl groups can form colloidal aggregates at mid-micromolar concentrations, leading to false-positive inhibition via enzyme sequestration. The detergent neutralizes this effect.

  • Buffer Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.01% Triton X-100 .

  • Enzyme Incubation: Pre-incubate 50 nM of recombinant 3CLpro with varying concentrations of the regioisomers (1 µM to 500 µM) in 384-well black microplates for 30 minutes at 30°C. Self-Validation: Include a DMSO-only vehicle control (0% inhibition) and a Nirmatrelvir control (100% inhibition).

  • Substrate Addition: Initiate the reaction by adding 20 µM of the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans).

  • Detection: Monitor fluorescence continuously for 60 minutes (Excitation: 340 nm, Emission: 490 nm). Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the IC₅₀.

References

  • Synthetic and computational efforts towards the development of peptidomimetics and small-molecule SARS-CoV 3CLpro inhibitors Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Quantification of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine in Biological Samples

Introduction In the landscape of modern drug development, the precise and accurate quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug development, the precise and accurate quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine, a novel compound with significant therapeutic potential. As researchers and drug development professionals, the selection of an appropriate bioanalytical strategy is paramount for generating reliable pharmacokinetic, toxicokinetic, and metabolic data. This document will delve into the intricacies of various analytical techniques, offering a robust framework for method development and validation, grounded in established scientific principles and regulatory expectations.[1][2][3]

The structure of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine, featuring a bromopyridine core and a secondary amine, presents unique analytical considerations. This guide will explore and compare three principal analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Each of these methods offers distinct advantages and is suited to different stages of the drug development pipeline. The ensuing discussion will provide detailed experimental protocols, a comparative analysis of their performance, and insights into making an informed decision for your specific research needs.

The Critical Role of Sample Preparation

Before delving into the specific analytical instrumentation, it is imperative to address the foundational step of sample preparation. Biological samples, such as plasma, serum, and urine, are complex matrices containing proteins, salts, lipids, and other endogenous components that can interfere with analysis.[4][5] The primary goal of sample preparation is to isolate the analyte of interest from these interferences, thereby improving the accuracy, precision, and robustness of the analytical method.[5][6]

Three common techniques for sample preparation in bioanalysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5][7]

  • Protein Precipitation (PPT): This is the simplest and most rapid method, involving the addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., perchloric acid) to denature and precipitate proteins.[6][8] While fast and cost-effective, PPT offers the least sample cleanup and may lead to significant matrix effects in LC-MS/MS analysis.[8][9]

  • Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[10] This technique provides a cleaner sample than PPT but is more time-consuming and requires larger volumes of organic solvents.[10]

  • Solid-Phase Extraction (SPE): SPE is a highly selective method that separates components based on their physical and chemical properties as they pass through a solid sorbent.[8] It provides the cleanest extracts, minimizing matrix effects and enhancing sensitivity.[8][11] Although more expensive and complex to develop, SPE is often the method of choice for regulated bioanalysis.[8]

The choice of sample preparation technique is a critical decision that balances the need for sample cleanliness with practical considerations of throughput and cost.[8]

Diagram of the Bioanalytical Workflow

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma, Urine) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (PPT, LLE, or SPE) AddIS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC or GC Injection Evaporation->Injection Separation Chromatographic Separation Detection MS or UV Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification Reporting Reporting Quantification->Reporting

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Safety & Regulatory Compliance

Safety

1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine proper disposal procedures

Comprehensive Disposal and Operational Safety Guide: 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine As drug development accelerates, the use of complex, multi-functional building blocks like 1-(5-bromopyridin-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Operational Safety Guide: 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine

As drug development accelerates, the use of complex, multi-functional building blocks like 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine has become standard in medicinal chemistry. However, this specific molecule presents a tripartite disposal challenge: it is a halogenated aromatic , a secondary amine , and a pyridine derivative .

Standard solvent disposal protocols are insufficient for this compound. Mishandling its disposal not only violates environmental regulations but also introduces severe laboratory safety risks, including exothermic reactions, toxic gas release, and the potential formation of highly carcinogenic byproducts. This guide provides the authoritative, step-by-step methodologies required to safely manage, segregate, and dispose of this chemical.

Chemical Hazard Profiling & The Causality of Segregation

To understand how to dispose of this compound, you must first understand why specific pathways are mandated. Every structural feature of this molecule dictates a specific logistical response [1].

  • The Halogen Problem (Bromopyridine Core): The presence of the bromine atom strictly classifies this compound—and any solvent it is dissolved in—as Halogenated Organic Waste . Burning brominated compounds in standard, non-halogenated incinerators generates corrosive hydrogen bromide (HBr) gas and catalyzes the formation of polybrominated dibenzo-p-dioxins (PBDDs), which are severe environmental pollutants. It must be routed to a Resource Conservation and Recovery Act (RCRA)-permitted high-temperature incinerator equipped with alkaline scrubbers [2].

  • The Reactivity Problem (Secondary Amine): Secondary amines are inherently basic and nucleophilic. If disposed of in a waste stream containing strong aqueous acids without prior neutralization, violent exothermic boiling can occur. More critically, if mixed with waste containing nitrites or strong oxidizing agents, secondary amines undergo nitrosation to form N-nitrosamines —a class of potent, volatile carcinogens [3].

  • The Toxicity Problem (Pyridine Ring): Halogenated pyridines are environmentally persistent and possess known neurotoxic properties [4]. They readily penetrate the blood-brain barrier, making vapor containment and proper PPE selection critical during both operation and disposal.

Waste Segregation & Compatibility Matrix

Accurate segregation is the foundation of laboratory safety. Cross-contamination of waste streams is the leading cause of laboratory fires and regulatory fines.

Waste Stream CategoryCompatibility with 1-(5-bromo...methanamine)Causality / Chemical Rationale
Halogenated Organics Primary Disposal Route Contains a structural bromine atom. Requires specialized high-temperature incineration to prevent dioxin/furan formation.
Non-Halogenated Organics Strictly Prohibited Contaminating non-halogenated streams with halogens alters the incineration profile, leading to regulatory fines and toxic emissions.
Aqueous Acids Incompatible (Directly) Exothermic acid-base reaction with the basic amine. Must be neutralized and phase-separated prior to disposal.
Oxidizers / Nitrites Highly Dangerous Secondary amines react with nitrosating agents to form N-nitrosamines, which are highly toxic and carcinogenic.

Experimental Workflows: Step-by-Step Disposal Methodologies

The following protocols are designed to be self-validating systems. By incorporating pH checks and phase verifications, you ensure that the chemical state of the waste is known before it enters a bulk accumulation container.

Protocol A: Routine Liquid Waste Processing (Post-Reaction Workup)

When disposing of reaction mixtures containing this compound, you must separate the reactive amine from incompatible aqueous phases before bulking.

  • Quench the Reaction: Ensure all active reagents (e.g., reducing agents used in reductive amination to synthesize this compound) are fully quenched in a fume hood.

  • pH Verification & Neutralization: Check the pH of the aqueous phase. If highly acidic or basic, carefully neutralize to pH 6–8 using dilute NaHCO3​ or HCl . Causality: Neutralizing prevents unexpected exotherms when the waste is transferred to bulk containers, and keeps the amine in a stable, less volatile state.

  • Phase Extraction: Extract the brominated amine into an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Segregation: Decant the organic layer directly into the Halogenated Organic Waste carboy. Critical Rule: Even if you used a non-halogenated extraction solvent like Ethyl Acetate, the presence of the brominated solute classifies the entire mixture as halogenated waste.

  • Aqueous Disposal: The remaining neutralized aqueous layer, now stripped of the brominated organic compound, can be routed to standard aqueous waste (subject to local heavy metal/solvent limits).

Protocol B: Solid Waste Handling (Silica Gel & Contaminated PPE)

Chromatography silica and filter papers contaminated with this compound cannot go into standard municipal trash.

  • Desiccation: Allow residual elution solvents (e.g., Hexanes/Ethyl Acetate) to evaporate from the silica gel inside an active fume hood.

  • Containment: Transfer the dry, contaminated silica and any heavily soiled PPE (gloves, bench paper) into a puncture-proof, sealable high-density polyethylene (HDPE) container.

  • Labeling: Label explicitly as "Hazardous Solid Waste: Contains Halogenated Pyridine/Amine Residues." Do not use chemical abbreviations.

Protocol C: Emergency Spill Response & Decontamination

In the event of a localized spill, rapid and chemically logical intervention is required.

  • Ventilate & Isolate: Immediately close lab doors, maximize fume hood exhaust, and evacuate the immediate area to allow vapors to clear.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or universal spill pads). Do not use combustible materials like sawdust.

  • Chemical Decontamination (The Bleach Warning): Never use bleach (sodium hypochlorite) to clean up amine spills. Bleach reacts rapidly with secondary amines to form highly toxic and potentially explosive N-chloroamines. Instead, wash the area with a mild, dilute acid (like 5% citric acid) to protonate and solubilize residual amine, followed by soapy water.

  • Disposal: Sweep the absorbed material into a hazardous waste bag and process it as Halogenated Solid Waste.

Waste Segregation Decision Workflow

To streamline laboratory operations, follow this decision tree when handling waste containing 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine.

WasteWorkflow Start Waste Generation: 1-(5-bromopyridin-3-yl)-N- (cyclopentylmethyl)methanamine CheckAqueous Aqueous Phase Present? Start->CheckAqueous Neutralize Neutralize to pH 6-8 (Avoid Exotherms) CheckAqueous->Neutralize Yes (Acidic/Basic) CheckHalogen Halogen Content >1% by Volume? CheckAqueous->CheckHalogen No (Pure/Solvent) Neutralize->CheckHalogen Extract Organics HalogenBin Segregate as: Halogenated Organic Waste CheckHalogen->HalogenBin Yes (Bromine Present) Incineration High-Temp Incineration (Scrubber-Equipped) HalogenBin->Incineration RCRA Compliant

Workflow for the segregation and disposal of brominated secondary amine waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Technical Fact Sheet – N-Nitrosodimethylamine (NDMA) and Nitrosamines. Available at:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. Centers for Disease Control and Prevention (CDC). Available at:[Link]

Handling

A Researcher's Guide to the Safe Handling of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine

As a senior application scientist, it is imperative to approach new chemical entities with a robust framework of safety and diligence. The compound 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine is a specific m...

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Author: BenchChem Technical Support Team. Date: March 2026

As a senior application scientist, it is imperative to approach new chemical entities with a robust framework of safety and diligence. The compound 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine is a specific molecule for which detailed, publicly available safety data is limited. Therefore, this guide is structured around established best practices for handling potentially hazardous research chemicals, drawing parallels from the known risks of similar bromopyridine derivatives. The core principle is to treat the compound with a high degree of caution until more specific toxicological data becomes available.

Hazard Assessment: An Evidence-Based Approach to an Unknown Profile

In the absence of a specific Safety Data Sheet (SDS) for 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine, a conservative hazard assessment must be conducted based on analogous compounds. Bromopyridine derivatives are known to be potential skin and eye irritants.[1][2][3] Inhalation and ingestion of similar compounds may also be harmful.[1][2][4] Therefore, it is prudent to assume this compound may cause skin, eye, and respiratory tract irritation.[1][3]

Key assumptions for safe handling:

  • Irritant: Assume the compound is an irritant to the skin, eyes, and respiratory system.

  • Toxicity: Treat the compound as potentially toxic if ingested, inhaled, or absorbed through the skin.

  • Stability: While many bromopyridine derivatives are stable under normal conditions, they may be incompatible with strong oxidizing agents and strong bases.[5]

Engineering Controls: Your First Line of Defense

The primary method for mitigating exposure to any potentially hazardous chemical is through robust engineering controls.

  • Chemical Fume Hood: All handling of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: Ensure the laboratory has good general ventilation to control airborne levels of any chemical vapors or dust.[7]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[7][8]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Hand Protection Nitrile gloves (inspect before use)Provides a barrier against skin contact.[7] Proper glove removal technique is crucial to avoid contamination.[1]
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles.[1][7]
Body Protection Laboratory coatPrevents contamination of personal clothing.[7]
Respiratory Protection NIOSH/MSHA approved respirator (if dust or aerosols are generated)Necessary for higher-level protection when engineering controls may not be sufficient.[1][9]
Procedural Guidance: A Step-by-Step Operational Plan

A systematic workflow is critical to ensure safety and experimental integrity. The following diagram and steps outline a comprehensive plan for handling 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine from receipt to disposal.

cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Receiving & Storage (Cool, well-ventilated area) B Don PPE (Gloves, Goggles, Lab Coat) A->B Before Handling C Work in Fume Hood B->C D Weighing & Transfer C->D E Experimentation D->E F Decontaminate Work Area E->F Post-Experiment J Evacuate Immediate Area E->J In case of spill G Segregate Waste (Solid & Liquid) F->G H Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I K Alert Supervisor J->K L Absorb with Inert Material K->L M Collect and Place in Sealed Container for Disposal L->M

Safe Handling Workflow

Step-by-Step Protocol:

  • Receiving and Storage: Upon receipt, store the compound in its original, tightly sealed container in a cool, well-ventilated area, away from incompatible materials like strong oxidizing agents.[5][7]

  • Pre-Handling Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is available and in good condition.

  • Donning PPE: Put on a lab coat, nitrile gloves, and safety glasses before entering the designated handling area.[7]

  • Chemical Handling: Conduct all manipulations of the compound within a chemical fume hood.[6] This includes opening the container, weighing, and transferring the substance.

  • Experimental Use: During experimentation, maintain vigilance and avoid any direct contact with the compound.

  • Post-Handling Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Segregation: Separate waste into designated, clearly labeled containers for solid and liquid chemical waste.

  • PPE Disposal: Dispose of contaminated gloves and any other disposable PPE in a designated waste container.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[1]

Spill and Emergency Procedures

In the event of a spill, immediate and proper response is crucial.

  • Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent such as sand or vermiculite.[6] Scoop the absorbed material into a sealed container for proper disposal.

  • Large Spills: In the case of a larger spill, evacuate the immediate area and alert your supervisor and institutional safety personnel.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[2][3] Remove contaminated clothing.[2]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][7] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste containing 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in clearly labeled, sealed containers.

  • Licensed Disposal: Arrange for the disposal of all chemical waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[9] Do not dispose of this chemical down the drain.[9]

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine, ensuring personal safety and the integrity of their research.

References

  • Capot Chemical. MSDS of (5-bromopyridin-3-yl)methanamine. Retrieved from [Link]

  • AA Blocks. Safety Data Sheet. Retrieved from [Link]

  • NextSDS. 1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine. Retrieved from [Link]

  • Loba Chemie. CYCLOPENTYL BROMIDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • SAFETY DATA SHEET. (2017, July 21). Retrieved from [Link]

  • Loba Chemie. CYCLOPENTYL BROMIDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,3-Diamino-5-bromopyridine. Retrieved from [Link]

Sources

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1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine
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